Thalidomide-piperidine-C2-piperazine-Boc
Descripción
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Propiedades
Fórmula molecular |
C29H39N5O6 |
|---|---|
Peso molecular |
553.6 g/mol |
Nombre IUPAC |
tert-butyl 4-[2-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]ethyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C29H39N5O6/c1-29(2,3)40-28(39)33-16-14-31(15-17-33)11-8-19-9-12-32(13-10-19)20-4-5-21-22(18-20)27(38)34(26(21)37)23-6-7-24(35)30-25(23)36/h4-5,18-19,23H,6-17H2,1-3H3,(H,30,35,36) |
Clave InChI |
UBOYARRZTBYOAK-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-Depth Technical Guide on the Structure and Synthesis of Thalidomide-Piperidine-C2-Piperazine-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-piperidine-C2-piperazine-Boc, systematically named tert-butyl 4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazine-1-carboxylate, is a crucial building block in the development of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins. This molecule incorporates the thalidomide (B1683933) moiety, which serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected to a piperazine (B1678402) linker with a tert-butyloxycarbonyl (Boc) protecting group. This guide provides a detailed overview of its structure, a plausible synthetic route based on established chemical principles, and its role in the broader context of PROTAC technology.
Molecular Structure and Properties
The chemical structure of this compound combines three key functional components:
-
Thalidomide Core: This isoindoline-1,3-dione derivative featuring a glutarimide (B196013) ring is responsible for binding to the E3 ubiquitin ligase Cereblon (CRBN).
-
Piperazine Linker: A six-membered heterocyclic amine that provides a point of attachment for a ligand targeting a specific protein of interest in a complete PROTAC molecule. The "C2" designation in the common name is informal and refers to the ethylene-like spacing provided by the piperazine ring.
-
Boc Protecting Group: The tert-butyloxycarbonyl group protects one of the nitrogen atoms of the piperazine ring, allowing for controlled, stepwise synthesis of the final PROTAC.
| Property | Value |
| IUPAC Name | tert-butyl 4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazine-1-carboxylate |
| Molecular Formula | C₂₂H₂₆N₄O₆ |
| Molecular Weight | 442.47 g/mol |
| CAS Number | 2222114-64-7 |
Synthesis Protocol
-
Formation of the 4-(Boc-piperazin-1-yl)phthalimide core: This is achieved through a nucleophilic aromatic substitution reaction.
-
Introduction of the glutarimide ring: This step involves the condensation of the phthalimide (B116566) derivative with a protected glutamine or glutamic acid derivative, followed by cyclization.
A more direct and likely higher-yielding approach involves the reaction of a pre-formed 4-substituted phthalic anhydride (B1165640) or phthalimide with 3-aminopiperidine-2,6-dione. A key synthetic strategy is the nucleophilic aromatic substitution of a 4-halophthalimide derivative with Boc-piperazine.
Step 1: Synthesis of tert-butyl 4-(1,3-dioxoisoindolin-4-yl)piperazine-1-carboxylate
This step involves the reaction of a 4-haloisoindoline-1,3-dione (e.g., 4-fluoroisoindoline-1,3-dione) with tert-butyl piperazine-1-carboxylate (Boc-piperazine). The Buchwald-Hartwig amination is a powerful method for this type of C-N bond formation.
Experimental Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask, add 4-fluoroisoindoline-1,3-dione (B1343861) (1 equivalent), tert-butyl piperazine-1-carboxylate (1.2 equivalents), a palladium catalyst such as Pd₂(dba)₃ (0.05 equivalents), and a suitable phosphine (B1218219) ligand like Xantphos (0.1 equivalents).
-
Solvent and Base: Add a dry, aprotic solvent such as toluene (B28343) or dioxane, followed by a base, typically cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu) (2 equivalents).
-
Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield tert-butyl 4-(1,3-dioxoisoindolin-4-yl)piperazine-1-carboxylate.
Step 2: Synthesis of this compound
The final step is the introduction of the glutarimide ring. This can be achieved by reacting the product from Step 1 with 3-bromopiperidine-2,6-dione (B1280227).
Experimental Protocol:
-
Reaction Setup: In a reaction vessel, dissolve tert-butyl 4-(1,3-dioxoisoindolin-4-yl)piperazine-1-carboxylate (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF).
-
Addition of Reagents: Add 3-bromopiperidine-2,6-dione (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2-3 equivalents).
-
Reaction Conditions: The mixture is stirred at an elevated temperature, typically between 60 and 90 °C, until the reaction is complete as indicated by TLC or LC-MS analysis.
-
Work-up and Purification: The reaction mixture is cooled and poured into water, which may cause the product to precipitate. The solid is collected by filtration, washed with water, and dried. If no precipitate forms, the product is extracted with an organic solvent. The crude product is then purified by recrystallization or column chromatography to afford the final product, this compound.
Role in PROTAC Technology and Signaling Pathways
This compound serves as a critical intermediate in the synthesis of PROTACs that recruit the Cereblon E3 ubiquitin ligase. The Boc-protected piperazine provides a reactive handle for the attachment of a linker and a warhead that binds to a protein of interest (POI).
PROTAC Assembly Workflow
The synthesis of a complete PROTAC from this intermediate generally follows these steps:
-
Deprotection: The Boc group is removed from the piperazine nitrogen, typically by treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).
-
Linker Attachment: The deprotected piperazine is then coupled to a linker molecule, which often contains a terminal functional group (e.g., a carboxylic acid, amine, or alkyne) for subsequent conjugation.
-
Warhead Conjugation: The linker-modified thalidomide derivative is then reacted with a "warhead" molecule—a ligand that specifically binds to the target protein of interest.
Mechanism of Action in PROTACs
Once assembled into a PROTAC, the thalidomide moiety facilitates the hijacking of the CRL4^CRBN^ E3 ubiquitin ligase complex. The PROTAC acts as a bridge, bringing the target protein into close proximity with the E3 ligase. This induced proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.
Conclusion
This compound is a well-defined and synthetically accessible molecule that plays a pivotal role in the construction of Cereblon-recruiting PROTACs. Its modular design allows for the straightforward incorporation of various linkers and warheads, making it a versatile tool for researchers in the field of targeted protein degradation. The synthetic strategies outlined in this guide, based on established chemical transformations, provide a reliable pathway for obtaining this important intermediate for the development of novel therapeutics.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Mechanism of Action of Thalidomide-Based PROTACs
This guide provides a comprehensive overview of the mechanism of action for thalidomide-based Proteolysis Targeting Chimeras (PROTACs). It details the molecular interactions, key components, and the cellular processes that lead to targeted protein degradation. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding of this therapeutic modality.
Core Mechanism of Action
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) by hijacking the cell's native ubiquitin-proteasome system (UPS).[1] A thalidomide-based PROTAC consists of three essential components:
-
A warhead that binds to the target protein (POI).
-
A thalidomide-derived ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[]
-
A flexible linker that connects the two ligands.
The central mechanism revolves around the formation of a ternary complex, which brings the target protein into close proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation.[3][4]
Step-by-Step Mechanism:
-
Ternary Complex Formation : The PROTAC molecule simultaneously binds to the POI and the CRBN subunit of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN).[5] This critical step is influenced by the linker's length and composition, which affects the stability and geometry of the complex.[6]
-
Ubiquitination of Target Protein : Once the ternary complex is formed, the CRL4^CRBN complex facilitates the transfer of ubiquitin molecules from a charged E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[4] This process is repeated, forming a polyubiquitin (B1169507) chain that acts as a degradation signal.
-
Proteasomal Degradation : The polyubiquitinated POI is recognized and degraded by the 26S proteasome, a cellular machine that breaks down unwanted proteins into small peptides.[4]
-
Catalytic Cycle : After inducing ubiquitination, the PROTAC molecule is released and can engage in further rounds of degradation, acting catalytically to eliminate multiple copies of the target protein.[4]
This process is often subject to the "hook effect," where excessively high concentrations of the PROTAC can favor the formation of binary complexes (PROTAC-Target or PROTAC-CRBN) over the productive ternary complex, leading to reduced degradation efficiency.[6][7]
Visualization of Key Processes
PROTAC Mechanism of Action
The following diagram illustrates the catalytic cycle of a thalidomide-based PROTAC.
References
An In-Depth Technical Guide to Thalidomide-Piperidine-C2-Piperazine-Boc for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation utilizing Proteolysis Targeting Chimeras (PROTACs) has emerged as a transformative modality in drug discovery. PROTACs are heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate proteins of interest. This guide focuses on a specific PROTAC building block, Thalidomide-piperidine-C2-piperazine-Boc, a linker-E3 ligase ligand conjugate that has been instrumental in the development of potent and selective protein degraders. This molecule incorporates a thalidomide (B1683933) derivative that recruits the Cereblon (CRBN) E3 ubiquitin ligase, connected to a flexible piperidine-C2-piperazine linker with a Boc-protected terminal amine for facile conjugation to a target protein ligand.
The strategic inclusion of the piperazine (B1678402) moiety in the linker is noteworthy. It can enhance the physicochemical properties of the final PROTAC, such as solubility, and provide a degree of conformational restraint, which can be critical for the productive formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.
This technical guide will provide a comprehensive overview of the core concepts, experimental data, and methodologies associated with the use of this compound in the context of targeted protein degradation, with a specific focus on its application in the development of a B-cell lymphoma 6 (BCL6) degrader.
Core Components and Mechanism of Action
The this compound moiety is a key component in the synthesis of CRBN-recruiting PROTACs. It consists of three main parts:
-
Thalidomide: This serves as the ligand for the Cereblon (CRBN) E3 ubiquitin ligase. The glutarimide (B196013) moiety of thalidomide binds to a specific pocket in CRBN, a component of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex.
-
Piperidine-C2-Piperazine Linker: This flexible linker connects the thalidomide to the target protein ligand. The length and composition of the linker are critical for optimizing the formation of a stable and productive ternary complex. The piperazine group can improve aqueous solubility and cellular permeability.
-
Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group protects the terminal amine of the piperazine, allowing for controlled, late-stage conjugation to a warhead that binds the protein of interest.
The general mechanism of action for a PROTAC synthesized using this building block is illustrated below.
Application in BCL6 Degradation
A notable application of a thalidomide-piperazine based linker is in the development of PROTACs targeting B-cell lymphoma 6 (BCL6), a transcriptional repressor and a key driver in certain types of lymphoma. A BCL6 PROTAC, herein referred to as BCL6-PROTAC-1, was developed by conjugating a BCL6 inhibitor to a thalidomide-based CRBN ligand via a piperazine-containing linker.
Quantitative Data
The following table summarizes the key in vitro activity data for BCL6-PROTAC-1.
| Parameter | Value | Cell Line | Assay Type | Reference |
| Binding Affinity (IC50) | 120 nM | - | FRET | AstraZeneca |
| Maximal Degradation (Dmax) | ~80% | DLBCL cell lines | Western Blot | AstraZeneca |
| DC50 | Not explicitly stated | DLBCL cell lines | Western Blot | - |
Note: DLBCL stands for Diffuse Large B-cell Lymphoma. FRET is Förster Resonance Energy Transfer.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and evaluation of PROTACs. Below are representative protocols for key experiments.
Synthesis of a BCL6 PROTAC using Thalidomide-piperazine-Boc
The synthesis of a final PROTAC involves the deprotection of the Boc group from the this compound intermediate, followed by coupling with a carboxylic acid-functionalized BCL6 inhibitor.
Step 1: Boc Deprotection
-
Dissolve this compound in a suitable solvent such as dichloromethane (B109758) (DCM).
-
Add an excess of trifluoroacetic acid (TFA) and stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting crude amine salt is typically used in the next step without further purification.
Step 2: Amide Coupling
-
Dissolve the carboxylic acid-functionalized BCL6 inhibitor in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add a coupling agent, for example, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).
-
Stir the mixture for a few minutes to activate the carboxylic acid.
-
Add a solution of the deprotected thalidomide-linker in DMF to the activated ester mixture.
-
Allow the reaction to proceed at room temperature for several hours to overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the reaction mixture is typically diluted with an organic solvent and washed with aqueous solutions to remove excess reagents and byproducts.
-
The final PROTAC is purified by flash column chromatography or preparative high-performance liquid chromatography (HPLC).
Western Blot for BCL6 Degradation
This protocol is used to quantify the reduction in BCL6 protein levels in cells treated with the PROTAC.
-
Cell Culture and Treatment:
-
Plate a suitable BCL6-dependent cell line (e.g., OCI-Ly1, SU-DHL-4) at an appropriate density and allow them to adhere or stabilize overnight.
-
Treat the cells with varying concentrations of the BCL6 PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody against BCL6 overnight at 4°C.
-
Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the BCL6 signal to the loading control signal.
-
Calculate the percentage of BCL6 degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximal degradation).
-
In Vitro Ubiquitination Assay
This assay confirms that the PROTAC facilitates the ubiquitination of the target protein in a reconstituted system.
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT):
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant CRL4CRBN E3 ligase complex
-
Recombinant BCL6 protein
-
Ubiquitin
-
ATP
-
The BCL6 PROTAC at various concentrations (or a vehicle control).
-
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Quenching and Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the reaction products by Western blotting using an anti-BCL6 antibody.
-
-
Interpretation:
-
A ladder of higher molecular weight bands above the unmodified BCL6 band indicates poly-ubiquitination, confirming the PROTAC's mechanism of action.
-
Signaling Pathway
BCL6 is a master transcriptional repressor crucial for the germinal center (GC) reaction in B lymphocytes. It represses genes involved in cell cycle arrest, DNA damage response, and differentiation, thereby allowing for the rapid proliferation and affinity maturation of B cells. In several types of lymphomas, the persistent expression of BCL6 is a key oncogenic driver. The degradation of BCL6 via a PROTAC is expected to de-repress these target genes, leading to cell cycle arrest and apoptosis in lymphoma cells.
Conclusion
The this compound building block represents a versatile and effective tool for the development of CRBN-based PROTACs. Its successful application in the creation of a potent BCL6 degrader highlights the potential of this chemical scaffold in advancing the field of targeted protein degradation. The strategic design of the linker, coupled with the well-established CRBN-recruiting moiety, provides a robust platform for researchers to explore the degradation of a wide array of protein targets implicated in various diseases. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate further research and development in this exciting area of therapeutic innovation.
A Technical Deep Dive into the Thalidomide-Cereblon Interaction: Mechanism, Affinity, and Experimental Approaches
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Thalidomide (B1683933), a drug with a notorious past, has been repurposed as a powerful therapeutic agent, particularly in the treatment of multiple myeloma. Its mechanism of action, once a mystery, is now understood to be centered on its interaction with the protein Cereblon (CRBN). This technical guide provides an in-depth exploration of the binding of thalidomide and its analogs (immunomodulatory drugs or IMiDs) to Cereblon. It details the structural basis of this interaction, the modulation of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex, and the subsequent degradation of specific "neosubstrates." This guide summarizes key quantitative binding data, provides detailed experimental protocols for studying this interaction, and utilizes visualizations to elucidate the complex biological pathways and experimental workflows involved.
The Core Interaction: Thalidomide as a "Molecular Glue"
Thalidomide and its derivatives function as "molecular glues," inducing proximity between Cereblon and proteins that are not its native substrates.[1][2] Cereblon is a substrate receptor for the CRL4^CRBN^ E3 ubiquitin ligase complex.[3][4][5] The binding of thalidomide to Cereblon alters the substrate specificity of this complex, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates.[6][7][8] This targeted protein degradation is the primary mechanism behind both the therapeutic effects and the teratogenicity of thalidomide.[3][9]
The binding occurs within a specific hydrophobic pocket in the thalidomide-binding domain (TBD) of Cereblon, often referred to as the "tri-Trp pocket" due to the presence of three key tryptophan residues.[3][7][10] The glutarimide (B196013) moiety of thalidomide is essential for this interaction, fitting into the pocket, while the phthalimide (B116566) ring is more exposed to the solvent.[11][12] This interaction is stereospecific, with the (S)-enantiomer of thalidomide exhibiting a significantly stronger binding affinity for Cereblon compared to the (R)-enantiomer.[10][13] This difference in binding affinity is believed to underlie the differing biological activities of the two enantiomers, with the (S)-enantiomer being associated with the teratogenic effects.[10][13]
Quantitative Analysis of Thalidomide-Cereblon Binding
The affinity of thalidomide and its analogs for Cereblon has been determined using various biophysical and biochemical assays. The dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50) are common metrics used to quantify this interaction. The table below summarizes some of the reported binding affinities. It is important to note that these values can vary depending on the specific experimental conditions, the constructs of the proteins used, and the assay methodology.
| Compound | Assay Type | Dissociation Constant (Kd) | IC50 | Species | Reference |
| Thalidomide | Not Specified | ~250 nM | - | Human | [14] |
| (S)-thalidomide | Competitive Elution Assay | ~10-fold stronger than (R)-enantiomer | - | Human | [10][13] |
| Lenalidomide | Not Specified | ~178 nM | ~1-2 µM | Human | [15][16] |
| Pomalidomide | Not Specified | ~157 nM | ~1-2 µM | Human | [15][16] |
Downstream Signaling: The CRL4^CRBN^ Pathway
The binding of thalidomide to Cereblon initiates a cascade of events leading to the degradation of specific neosubstrates. This process is a key example of targeted protein degradation.
References
- 1. Induced protein degradation for therapeutics: past, present, and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JCI - Induced protein degradation for therapeutics: past, present, and future [jci.org]
- 3. spring8.or.jp [spring8.or.jp]
- 4. What is the functional role of the thalidomide binding protein cereblon? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the functional role of the thalidomide binding protein cereblon? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
- 7. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Thalidomide - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scite.ai [scite.ai]
- 14. medchemexpress.com [medchemexpress.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
The Dawn of a New Therapeutic Era: A Technical Guide to the Discovery and Development of Thalidomide Analogues for PROTACs
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation has witnessed a paradigm shift with the advent of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules offer a novel therapeutic modality by harnessing the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. Central to the success of many PROTACs is the recruitment of the E3 ubiquitin ligase Cereblon (CRBN). This in-depth technical guide provides a comprehensive overview of the discovery, mechanism, and development of thalidomide (B1683933) and its analogues as the cornerstone of CRBN-recruiting PROTACs.
From Tragedy to Triumph: The Rebirth of Thalidomide
Thalidomide's history is a stark reminder of the importance of understanding a drug's mechanism of action. Initially marketed as a sedative in the 1950s, its tragic teratogenic effects led to its withdrawal.[1][2] Decades later, it was repurposed for treating conditions like leprosy and multiple myeloma.[1][2] The pivotal breakthrough came with the identification of Cereblon (CRBN) as its direct cellular target.[1][3] CRBN is a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[1][4]
Thalidomide and its analogues, such as lenalidomide (B1683929) and pomalidomide, function as "molecular glues." They bind to CRBN, inducing a conformational change that leads to the recruitment, ubiquitination, and subsequent proteasomal degradation of specific "neo-substrates" like the transcription factors IKZF1 and IKZF3.[1][2] This inherent ability to recruit CRBN has made thalidomide and its derivatives invaluable tools in the development of PROTACs. Their relatively small size and favorable drug-like properties, including better cell permeability compared to other E3 ligase ligands, have solidified their prominence in the field.[1][2]
Mechanism of Action: Hijacking the Cellular Machinery
The fundamental principle of a thalidomide analogue-based PROTAC is to induce proximity between a target protein of interest (POI) and the CRBN E3 ligase complex. A PROTAC molecule consists of three key components: a ligand that binds to the POI, a thalidomide analogue that binds to CRBN, and a flexible linker that connects the two.[5][6]
The process unfolds in a catalytic cycle:
-
Ternary Complex Formation: The PROTAC simultaneously binds to the POI and the CRBN subunit of the CRL4^CRBN^ E3 ligase complex, forming a transient ternary complex.[1][5]
-
Ubiquitination: This induced proximity allows the E3 ligase to transfer ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. This results in the formation of a polyubiquitin (B1169507) chain.[1][5]
-
Proteasomal Degradation: The polyubiquitinated POI is recognized and degraded by the 26S proteasome.[1][5]
-
Recycling: The PROTAC molecule is then released and can engage in further rounds of degradation, acting as a catalyst.[5]
Quantitative Analysis of Thalidomide Analogues and their PROTACs
The efficacy of a thalidomide analogue-based PROTAC is dependent on several quantitative parameters, including the binding affinity of the analogue to CRBN and the degradation efficiency of the final PROTAC molecule.
Binding Affinities of Thalidomide Analogues to Cereblon (CRBN)
The affinity of thalidomide and its derivatives for CRBN is a critical determinant of their utility in PROTACs. Higher affinity can lead to more efficient recruitment of the E3 ligase and, consequently, more potent protein degradation.
| Compound | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method | Reference(s) |
| Thalidomide | ~250 nM | ~2 µM | Competitive Binding Assay, Not Specified | [1][7][8] |
| (S)-thalidomide | - | ~10-fold stronger than (R)-enantiomer | Competitive Elution Assay | [8][9] |
| Lenalidomide | ~178 - 640 nM | - | ITC, Not Specified | [1][3][8] |
| Pomalidomide | ~157 nM | ~1.2 - 3 µM | ITC, Competitive Binding Assay | [1][5][7] |
| Iberdomide (CC-220) | Higher affinity than Pomalidomide | - | Not Specified | [1] |
Degradation Efficiency of Thalidomide Analogue-Based PROTACs
The performance of a PROTAC is ultimately measured by its ability to induce the degradation of the target protein. Key parameters include the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation achieved).
| PROTAC | Target Protein | E3 Ligase Ligand | Cell Line | DC50 | Dmax | Reference(s) |
| ARV-110 | Androgen Receptor (AR) | Thalidomide derivative | VCaP | ~1 nM | >90% | [10][11] |
| ARV-825 | BRD4 | Pomalidomide | Jurkat | < 1 nM | > 95% | [12] |
| dBET1 | BRD4 | Thalidomide | - | - | - | - |
| MZ1 | BRD4 | VHL Ligand (for comparison) | H661, H838 | 8 nM, 23 nM | - | [13] |
| PROTAC IDO1 Degrader-1 (HY-131911) | IDO1 | Thalidomide | - | - | - | [14] |
Experimental Protocols for Core Assays
The development and characterization of thalidomide analogue-based PROTACs rely on a suite of robust biochemical and cellular assays.
Cereblon Binding Assays
Determining the binding affinity of thalidomide analogues to CRBN is a critical first step.
1. Isothermal Titration Calorimetry (ITC)
-
Principle: ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[1][15]
-
Methodology:
-
Sample Preparation: Purified recombinant CRBN (often in complex with DDB1) is placed in the sample cell of the calorimeter. The thalidomide analogue is dissolved in a matched buffer and loaded into the injection syringe.[1][16]
-
Titration: The thalidomide analogue is injected in small, precise aliquots into the CRBN solution.[16]
-
Data Analysis: The resulting heat changes are measured and plotted against the molar ratio of the ligand to the protein. The data is then fitted to a binding model to determine the thermodynamic parameters.[15]
-
2. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
-
Principle: This competitive assay measures the displacement of a fluorescently labeled tracer from CRBN by the test compound, resulting in a decrease in the FRET signal.[5]
-
Methodology:
-
Reagents: His-tagged CRBN/DDB1 complex, a terbium-labeled anti-His antibody (donor), a fluorescently labeled thalidomide derivative (acceptor), and the test compound are required.[5]
-
Assay Setup: The CRBN complex, antibody, and tracer are incubated together. The test compound is then added in serial dilutions.[5]
-
Measurement: After incubation, the TR-FRET signal is measured. A decrease in the signal indicates competitive binding.[5]
-
Data Analysis: The signal is plotted against the compound concentration to determine the IC50 value.[5]
-
Protein Degradation Assays
Quantifying the degradation of the target protein is essential to evaluate the efficacy of a PROTAC.
1. Western Blotting
-
Principle: This technique uses antibodies to detect and quantify the amount of a specific protein in a cell lysate.[2][17]
-
Methodology:
-
Cell Treatment: Cells are treated with varying concentrations of the PROTAC for a defined period.[2][17]
-
Lysis and Protein Quantification: Cells are lysed, and the total protein concentration is determined using an assay like the BCA assay.[2][17]
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using SDS-PAGE and then transferred to a membrane.[2][17]
-
Immunoblotting: The membrane is incubated with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme for detection.[2][17]
-
Detection and Analysis: The signal is visualized and quantified. The protein levels are normalized to a loading control (e.g., GAPDH) to calculate the percentage of degradation.[2]
-
2. HiBiT Lytic Detection Assay
-
Principle: This bioluminescence-based assay provides a quantitative measure of protein levels in cell lysates. It utilizes the HiBiT tag, an 11-amino-acid peptide, which can be knocked into the endogenous locus of the target protein using CRISPR/Cas9. The HiBiT tag complements with the LgBiT protein to form a functional NanoLuc® luciferase.[4][18]
-
Methodology:
-
Cell Line Generation: A cell line endogenously expressing the HiBiT-tagged target protein is generated.[4]
-
Cell Treatment: The cells are treated with the PROTAC at various concentrations.[18]
-
Lysis and Detection: A lytic reagent containing the LgBiT protein and luciferase substrate is added to the cells.[18]
-
Measurement: The resulting luminescence, which is proportional to the amount of HiBiT-tagged protein, is measured using a luminometer.[4]
-
Data Analysis: The data is used to generate dose-response curves and calculate DC50 and Dmax values.[4]
-
The Future of Thalidomide Analogues in PROTACs
The discovery of thalidomide's interaction with CRBN has not only redeemed a once-infamous drug but has also paved the way for a new class of therapeutics. The development of novel thalidomide analogues and other CRBN-binding ligands, such as phenyl dihydrouracil (B119008) derivatives, continues to expand the toolkit for PROTAC design.[2] These newer ligands may offer improved selectivity and avoid the degradation of some of thalidomide's known neo-substrates, potentially reducing off-target effects.[2]
As our understanding of the structural and mechanistic nuances of the ternary complex formation deepens, so too will our ability to rationally design more potent and selective PROTACs. The continued exploration of the chemical space around the thalidomide scaffold promises to yield the next generation of targeted protein degraders, offering hope for treating a wide range of diseases, including those previously considered "undruggable."
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 5. benchchem.com [benchchem.com]
- 6. HTRF Cereblon Binding Kit, 500 Assay Points | Revvity [revvity.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Discovery of ARD-2585 as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. MZ 1 ≥98% (HPLC) | PROTAC Active Degrader | Tocris Bioscience [tocris.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. promega.com [promega.com]
An In-depth Technical Guide to the Chemical Properties of Boc-Protected Piperazine Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of tert-butoxycarbonyl (Boc)-protected piperazine (B1678402) linkers. These versatile building blocks are integral to modern medicinal chemistry, particularly in the construction of complex molecules such as Proteolysis Targeting Chimeras (PROTACs).
Core Chemical and Physical Properties
N-Boc-piperazine is a white to yellowish crystalline solid that is stable under standard laboratory conditions.[1] For optimal preservation, it should be stored in a refrigerated, dry, and well-sealed container.[1] The Boc protecting group renders one of the piperazine nitrogens significantly less nucleophilic, enabling selective functionalization of the unprotected nitrogen.
Table 1: Physical Properties of 1-Boc-Piperazine
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₈N₂O₂ | [1] |
| Molecular Weight | 186.25 g/mol | [1][2] |
| Melting Point | 43-49 °C | [1] |
| Boiling Point | 258 °C at 760 mmHg | [1] |
| Density | 1.03 g/cm³ | [1] |
| Flash Point | 109.8 °C | [1] |
| Purity (Typical) | ≥98% |
Synthesis of Boc-Protected Piperazine Linkers
The synthesis of mono-Boc-protected piperazine is a critical step in its utilization as a linker. The primary challenge lies in achieving selective mono-protection due to the similar reactivity of the two nitrogen atoms in the piperazine ring.[3] Several methods have been developed to address this, with varying yields and complexities.
Table 2: Comparative Analysis of Mono-Boc-Piperazine Synthesis Methods
| Method | Starting Materials | Key Reagents | Typical Yield | Purity | Advantages | Disadvantages | Reference(s) |
| Direct Protection | Piperazine | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | ~45% (mono-protected) | Mixture | Simple, one-step | Low selectivity, mixture of products | [4] |
| Acid Mediation | Piperazine | Boc₂O, TFA or HCl | High | High | Good selectivity for mono-protection | Requires careful control of stoichiometry | [3] |
| From Diethanolamine (B148213) | Diethanolamine | Thionyl chloride, Boc₂O, Ammonia (B1221849) | >93.5% | >99% | High yield and purity, suitable for industrial scale | Multi-step process | [5][6] |
Experimental Protocols
Protocol 1: Selective Mono-Boc Protection of Piperazine using Acid Mediation [3]
This method leverages the in-situ formation of a piperazine salt to deactivate one nitrogen atom, allowing for selective protection of the other.
-
Salt Formation: Dissolve piperazine (1.0 equiv.) in methanol (B129727) (approx. 0.5 M) in a round-bottom flask and cool to 0 °C.
-
Acid Addition: Slowly add a solution of trifluoroacetic acid (TFA) or hydrochloric acid (HCl) (1.0 equiv.) in methanol dropwise to the stirred piperazine solution. Stir the mixture for 15-30 minutes at 0 °C.
-
Boc₂O Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0 equiv.) in methanol dropwise over 10-15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 3-5 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Remove the solvent under reduced pressure. Add a 5% sodium thiosulfate (B1220275) solution to the residue and extract with a nonpolar solvent (e.g., diethyl ether) to remove any di-Boc byproduct.
-
Isolation: Adjust the aqueous phase to pH 10 with a suitable base (e.g., 20% NaOH). Extract the aqueous layer multiple times with chloroform (B151607) or dichloromethane (B109758).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield 1-Boc-piperazine. Further purification can be achieved by column chromatography if necessary.
Protocol 2: High-Yield Synthesis of N-Boc-Piperazine from Diethanolamine [5]
This three-step industrial-scale synthesis provides high yields and purity.
-
Chlorination: React diethanolamine with thionyl chloride to generate bis(2-chloroethyl)amine (B1207034).
-
Boc Protection: React the resulting bis(2-chloroethyl)amine with di-tert-butyl dicarbonate (Boc₂O) under alkaline conditions to form tert-butyl bis(2-chloroethyl)carbamate.
-
Cyclization: Perform a cyclization reaction with ammonia water to yield N-Boc-piperazine. A reported yield for this process is 94.3% with a purity of 99.42%.[5]
Reactivity and Key Transformations
The free secondary amine of Boc-piperazine serves as a versatile nucleophile for various coupling reactions, making it a valuable linker in multi-step syntheses.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.[7][8] This reaction is widely used to couple Boc-piperazine to aromatic and heteroaromatic systems.
Table 3: Examples of Buchwald-Hartwig Amination with 1-Boc-Piperazine
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Yield | Reference |
| p-Bromotoluene | Piperazine | Pd(dba)₂ / (±)BINAP | NaO-t-Bu | m-xylene | High (mono-substituted) | [9] |
Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromotoluene with Piperazine [9][10]
-
Reaction Setup: In a reaction vessel, combine the aryl bromide (1 equiv.), piperazine (1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 0.05 equiv.), a suitable phosphine (B1218219) ligand (e.g., BINAP, 0.08 equiv.), and a base (e.g., Cs₂CO₃, 2 equiv.).
-
Solvent Addition: Add a degassed solvent, such as toluene.
-
Reaction Conditions: Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) at an elevated temperature (e.g., 110 °C) for several hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture and filter it through a pad of celite. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by silica (B1680970) gel column chromatography to obtain the desired N-arylpiperazine product.
Reductive Amination
Reductive amination is a two-step process that involves the formation of an imine or enamine intermediate from an aldehyde or ketone and an amine, followed by its reduction to the corresponding amine.[11][12] This method is effective for attaching Boc-piperazine to various carbonyl-containing fragments.
Table 4: Reductive Amination of Carbonyl Compounds with Amines
| Carbonyl Compound | Amine | Reducing Agent | Solvent | Yield | Reference |
| Benzaldehyde | Aniline | Zirconium borohydride–piperazine complex | Methanol | 98% | [13] |
| Various Aldehydes/Ketones | Various Amines | BH₃N(C₂H₅)₃ | - | Excellent | [14] |
Experimental Protocol: Reductive Amination of Benzaldehyde with an Amine [12][13]
-
Imine Formation: In a suitable solvent (e.g., methanol), mix the aldehyde or ketone (1 equiv.) with the amine (1-1.2 equiv.). The formation of the imine or enamine can be facilitated by the addition of a dehydrating agent or by azeotropic removal of water.
-
Reduction: Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction by adding water or a basic solution. Extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by chromatography if necessary.
Cleavage of the Boc Protecting Group
The Boc group is known for its stability in a wide range of chemical conditions but can be readily cleaved under acidic conditions.[3] Trifluoroacetic acid (TFA) is the most common reagent for this purpose.
Deprotection Conditions
The efficiency of Boc deprotection can be influenced by the concentration of TFA and the reaction temperature. While neat TFA can be used, a solution of 20-50% TFA in a solvent like dichloromethane (DCM) is often sufficient and can minimize side reactions.[15][16] In some cases, heating can accelerate the deprotection.[16]
Table 5: Conditions for Boc Deprotection
| Reagent | Solvent | Temperature | Time | Notes | Reference(s) |
| 20-50% TFA | Dichloromethane (DCM) | 0 °C to Room Temp. | 30 min - 2 h | Standard and widely used method. | [15] |
| 6N HCl | - | - | - | Used for deprotection of Boc-piperazine derivatives. | [17] |
| Heat (Thermolysis) | Various | High Temperatures | Varies | Can be an alternative for acid-sensitive substrates. | [16][18] |
Experimental Protocol: TFA-Mediated Boc Deprotection[17]
-
Reaction Setup: Dissolve the Boc-protected piperazine derivative in a suitable solvent, such as dichloromethane (DCM).
-
TFA Addition: Add trifluoroacetic acid (TFA) to the solution (e.g., to a final concentration of 20-50%).
-
Reaction: Stir the mixture at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up: Remove the solvent and excess TFA under reduced pressure. The resulting amine is often obtained as a TFA salt.
-
Neutralization (Optional): If the free amine is required, dissolve the residue in a suitable solvent and wash with a basic aqueous solution (e.g., saturated sodium bicarbonate) until the pH is neutral or basic. Dry the organic layer and concentrate to obtain the deprotected piperazine.
Stability of Boc-Protected Piperazine Linkers
The Boc protecting group is generally stable to basic conditions, making it orthogonal to other protecting groups like Fmoc.[19] It is also stable under a variety of reductive and oxidative conditions. However, its lability in acidic environments is a key feature. The pKa of the piperazine ring is significantly influenced by nearby chemical groups, which can affect the protonation state and, consequently, the solubility and reactivity of the molecule.[20][21]
Visualizations
Synthesis and Deprotection Workflow
Caption: General workflow for the synthesis, coupling, and deprotection of Boc-piperazine linkers.
Mechanism of Boc Protection
Caption: Simplified mechanism of Boc protection of a piperazine nitrogen.
PROTAC Synthesis Workflow using Boc-Piperazine Linker
Caption: A representative workflow for the synthesis of a PROTAC using a Boc-piperazine linker.
Conclusion
Boc-protected piperazine linkers are indispensable tools in modern organic synthesis and drug discovery. Their well-defined chemical properties, coupled with robust and versatile synthetic and functionalization methodologies, allow for the precise construction of complex molecular architectures. A thorough understanding of their synthesis, reactivity, and the conditions required for their protection and deprotection is crucial for their effective application in the development of novel therapeutics.
References
- 1. innospk.com [innospk.com]
- 2. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]
- 6. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orbit.dtu.dk [orbit.dtu.dk]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. youtube.com [youtube.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. sanad.iau.ir [sanad.iau.ir]
- 14. Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. commonorganicchemistry.com [commonorganicchemistry.com]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. jgtps.com [jgtps.com]
- 18. researchgate.net [researchgate.net]
- 19. datasheets.scbt.com [datasheets.scbt.com]
- 20. scispace.com [scispace.com]
- 21. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Linchpin of Degradation: A Conceptual Overview of PROTAC Linker Technology
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the selective degradation of disease-causing proteins.[1] These heterobifunctional molecules co-opt the cell's intrinsic ubiquitin-proteasome system to eliminate specific proteins of interest (POIs).[1][2] A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two functional ends.[1][2][3] While the ligands provide specificity, the linker is far from a passive spacer; it is a critical determinant of the PROTAC's overall efficacy, selectivity, and drug-like properties.[4][5] This in-depth technical guide provides a comprehensive overview of PROTAC linker technology, detailing the core concepts, design principles, and experimental evaluation that are pivotal for the successful development of these next-generation therapeutics.
The Central Role of the Linker in PROTAC Function
The primary function of the PROTAC linker is to bridge the POI-binding and E3 ligase-binding ligands, thereby facilitating the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[4][5][6] The formation and stability of this complex are paramount for the subsequent ubiquitination of the POI and its degradation by the proteasome.[4][6] The linker's characteristics—its length, composition, rigidity, and attachment points—profoundly influence the geometry and thermodynamics of the ternary complex.[3][4][5] An optimal linker will orient the POI and E3 ligase in a manner that promotes efficient ubiquitin transfer, while a suboptimal linker can lead to steric hindrance, unproductive binding, or instability of the ternary complex, thereby diminishing degradation efficiency.[4]
Classification and Properties of PROTAC Linkers
PROTAC linkers can be broadly categorized based on their flexibility and chemical composition. The choice of linker type has significant implications for a PROTAC's biological activity and physicochemical properties.
Flexible Linkers: The Workhorses of Early PROTAC Design
Flexible linkers, primarily composed of alkyl chains or polyethylene (B3416737) glycol (PEG) units, have been widely used in initial PROTAC development due to their synthetic tractability and the ease with which their length can be modulated.[7][8]
-
Alkyl Chains: These are simple hydrocarbon chains that offer a high degree of conformational freedom.[7] While synthetically straightforward, their hydrophobicity can negatively impact the solubility of the resulting PROTAC molecule.[7]
-
Polyethylene Glycol (PEG) Linkers: Composed of repeating ethylene (B1197577) glycol units, PEG linkers are more hydrophilic than their alkyl counterparts.[7][9] This increased hydrophilicity can enhance the aqueous solubility and, in some cases, the cell permeability of PROTACs.[2][3][7] Approximately 54% of reported PROTACs utilize PEG linkers.[7]
Rigid Linkers: Enhancing Potency and Selectivity
Rigid linkers incorporate cyclic structures (e.g., piperazine, piperidine, aromatic rings) or unsaturated bonds (alkynes, alkenes) to introduce conformational constraints.[7][9] This rigidity can pre-organize the PROTAC into a bioactive conformation, which can lead to more potent degradation by reducing the entropic penalty upon ternary complex formation.[7] Rigid linkers can also contribute to improved metabolic stability and selectivity.[7]
"Clickable" Linkers for Modular Synthesis
"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for the efficient and modular synthesis of PROTACs.[10][11][][13] This approach allows for the rapid generation of PROTAC libraries with diverse linkers by joining an alkyne-functionalized component with an azide-functionalized counterpart.[10][11] The resulting triazole ring is metabolically stable and can be considered a component of a rigid linker strategy.
Key Linker Parameters Influencing PROTAC Performance
The optimization of a PROTAC's activity is a multifactorial process where the linker's properties play a central role.
Linker Length
The length of the linker is a critical parameter that must be empirically determined for each POI-E3 ligase pair.[4] A linker that is too short may cause steric clashes, preventing the formation of a stable ternary complex.[4] Conversely, a linker that is too long can lead to an unstable and overly flexible ternary complex, resulting in inefficient ubiquitination.[4] The optimal linker length creates the ideal spatial arrangement for productive ubiquitination.
Linker Composition
The chemical makeup of the linker influences a PROTAC's physicochemical properties, such as solubility and cell permeability.[2][3] Hydrophilic linkers, like PEGs, can improve aqueous solubility, which is often a challenge for large PROTAC molecules.[2][3][7] However, a balance must be struck, as excessive hydrophilicity can hinder cell membrane penetration.[14][15] The composition also affects metabolic stability, with certain functional groups being more susceptible to enzymatic degradation.[7]
Attachment Points (Exit Vectors)
The points at which the linker is connected to the POI and E3 ligase ligands, known as the "exit vectors," are crucial.[16] The linker should be attached at a position that does not disrupt the key binding interactions of the ligands with their respective proteins. The choice of exit vector can significantly impact the relative orientation of the POI and E3 ligase within the ternary complex, thereby affecting degradation efficiency.[16]
Quantitative Impact of Linker Properties on PROTAC Efficacy
The efficacy of a PROTAC is typically quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target degradation).[7] The following tables summarize quantitative data from various studies, illustrating the profound impact of linker modifications on PROTAC performance.
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| TBK1 | CRBN | Alkyl/Ether | < 12 | No degradation | - | [7] |
| TBK1 | CRBN | Alkyl/Ether | 12 - 29 | Submicromolar | - | [7] |
| TBK1 | CRBN | Alkyl/Ether | 21 | 3 | 96 | [7] |
| TBK1 | CRBN | Alkyl/Ether | 29 | 292 | 76 | [7] |
| Estrogen Receptor α (ERα) | CRBN | PEG | 12 | Effective | - | [7] |
| Estrogen Receptor α (ERα) | CRBN | PEG | 16 | More Potent | - | [7][17] |
| Androgen Receptor (AR) | CRBN | Flexible (PEG) | - | Exhibited degradation | - | |
| Androgen Receptor (AR) | CRBN | Rigid (Disubstituted Alkane) | - | More potent degradation | - | [7] |
| p38α | CRBN | - | < 15 | Poor degradation | - | [18] |
| p38α | CRBN | - | 15-17 | Optimal degradation | - | [18] |
| SOS1 | VHL | Alkyl | 3-9 (5 optimal) | 15.7 (for 5 units) | 100 (for 5 units) | [19] |
| BRD4 | CRBN | PEG/Alkyl | Varied | Varied | Varied | [19] |
Table 1: Impact of Linker Length and Type on PROTAC Degradation Efficacy.
| PROTAC System | Linker Composition | Effect on Cellular Permeability | Reference |
| VHL-based PROTACs | Flexible (Aliphatic, Ethylene Glycol) vs. Rigid (Piperazine, Piperidine) | Linker had a profound impact on passive cell permeability. Folded conformations with low polar surface area correlated with high permeability. | [14][15] |
| VH032-based PROTACs | Varied | Permeability varied significantly with linker structure, with higher lipophilicity not always leading to better permeability. | [20] |
Table 2: Influence of Linker Composition on PROTAC Cell Permeability.
Experimental Protocols for PROTAC Linker Evaluation
The rational design of PROTACs relies on robust experimental methods to characterize their activity. Below are detailed protocols for key assays used to evaluate PROTAC performance.
Synthesis of PROTACs
This protocol describes a standard method for coupling a carboxylic acid-functionalized component with an amine-functionalized PEG linker.
-
Reagents and Materials:
-
Component A-COOH (1.0 eq)
-
Amine-PEGn-Boc (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Standard glassware for organic synthesis
-
-
Procedure:
-
Dissolve Component A-COOH in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.
-
Add Amine-PEGn-Boc to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor reaction progress by LC-MS.
-
Upon completion, work up the reaction by diluting with an organic solvent and washing with aqueous solutions.
-
Purify the crude product by flash column chromatography.
-
The Boc protecting group can be removed using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).
-
The resulting amine can then be coupled to the second ligand.
-
This protocol outlines the final ligation step to connect an alkyne-functionalized component with an azide-functionalized component.
-
Reagents and Materials:
-
Component A-Alkyne (1.0 eq)
-
Component B-PEGn-Azide (1.0 eq)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O) (0.1 eq)
-
Sodium ascorbate (B8700270) (0.2 eq)
-
Solvent (e.g., t-BuOH/H2O or DMF)
-
-
Procedure:
-
Dissolve Component A-Alkyne and Component B-PEGn-Azide in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of CuSO4·5H2O in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor reaction progress by LC-MS.
-
Upon completion, work up the reaction and purify the final PROTAC product.
-
Western Blot Analysis for Protein Degradation[1][23]
This is a fundamental assay to quantify the reduction in target protein levels following PROTAC treatment.
-
Materials and Reagents:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with a dose-response of the PROTAC and a vehicle control for a specified time (e.g., 24 hours).[21][22]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.[1][21]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[21]
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE.[1][21]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1][21]
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C.[1][21][22]
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the chemiluminescent signal using an imaging system.[1][21]
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control. Determine DC50 and Dmax values from the dose-response curve.[21]
-
Ternary Complex Formation Assays (e.g., Surface Plasmon Resonance - SPR)[25][26][27][28][29]
SPR is a powerful biophysical technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.
-
Materials and Reagents:
-
SPR instrument and sensor chips (e.g., Biacore)
-
Purified E3 ligase (e.g., VHL complex)
-
Purified target protein (POI)
-
PROTAC of interest
-
Running buffer
-
-
Procedure:
-
Ligand Immobilization: Immobilize the E3 ligase onto the sensor chip surface.[23][24]
-
Binary Interaction Analysis:
-
Inject the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).[23]
-
In a separate experiment, inject the POI over an appropriate surface to measure its binary interaction with the PROTAC if needed.
-
-
Ternary Complex Analysis:
-
Pre-incubate the PROTAC with the POI at various concentrations.
-
Inject the PROTAC-POI mixture over the immobilized E3 ligase.[23]
-
The binding response will reflect the formation of the ternary complex.
-
-
Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants (ka and kd) and the equilibrium dissociation constant (KD) for both binary and ternary interactions. Calculate the cooperativity factor (α), which is the ratio of the binary KD to the ternary KD. A cooperativity factor greater than 1 indicates positive cooperativity, meaning the binding of one protein enhances the binding of the other.[23][25][24]
-
Cell Permeability Assay (Parallel Artificial Membrane Permeability Assay - PAMPA)[22][30][31][32]
PAMPA is a high-throughput, cell-free assay to evaluate the passive permeability of a compound across an artificial lipid membrane.
-
Materials and Reagents:
-
PAMPA plate system (donor and acceptor plates)
-
Artificial membrane solution (e.g., phospholipids (B1166683) in dodecane)
-
PROTAC of interest
-
Buffer solutions for donor and acceptor compartments
-
LC-MS/MS for quantification
-
-
Procedure:
-
Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution.
-
Compound Addition: Add the PROTAC solution to the donor wells.
-
Incubation: Place the donor plate into the acceptor plate containing buffer and incubate for a specified time (e.g., 5 hours).[26]
-
Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_acceptor / [drug]_equilibrium)) where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the filter area, t is the incubation time, and [drug]_equilibrium is the concentration at equilibrium.
-
Visualizing PROTAC Technology: Signaling Pathways and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 3. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 9. precisepeg.com [precisepeg.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 13. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 14. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]
- 17. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
- 19. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. benchchem.com [benchchem.com]
- 22. academic.oup.com [academic.oup.com]
- 23. aragen.com [aragen.com]
- 24. cytivalifesciences.com [cytivalifesciences.com]
- 25. charnwooddiscovery.com [charnwooddiscovery.com]
- 26. PAMPA | Evotec [evotec.com]
Methodological & Application
Revolutionizing Drug Discovery: An Experimental Guide to Targeted Protein Degradation Using Thalidomide Derivatives
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The advent of targeted protein degradation (TPD) has marked a paradigm shift in therapeutic strategies, enabling the selective elimination of disease-causing proteins previously deemed "undruggable".[1][2][3][4] This innovative approach utilizes bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), to harness the cell's intrinsic protein disposal machinery, the ubiquitin-proteasome system (UPS).[1][5] Thalidomide (B1683933) and its derivatives have emerged as pivotal components in this field, serving as potent E3 ligase ligands that recruit the Cereblon (CRBN) E3 ubiquitin ligase complex to a protein of interest (POI), thereby tagging it for degradation.[6][7][][9]
This comprehensive guide provides detailed experimental protocols and application notes for researchers venturing into the realm of targeted protein degradation using thalidomide derivatives. We will delve into the core principles of PROTAC-mediated degradation, from the initial assessment of target protein knockdown to the intricate validation of the underlying mechanism.
The Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Thalidomide and its analogs, including lenalidomide (B1683929) and pomalidomide, function as "molecular glues" that bind to CRBN, a substrate receptor of the CULLIN-RING Ligase 4 (CRL4) E3 complex.[5][6][][10] This binding event allosterically modulates the substrate specificity of the E3 ligase, inducing the recruitment of "neo-substrates" for ubiquitination and subsequent proteasomal degradation.[5][6][11]
PROTACs based on thalidomide derivatives exploit this mechanism by consisting of three key components: a ligand that specifically binds to the POI, a thalidomide-based ligand that recruits the CRBN E3 ligase, and a flexible linker that connects the two moieties.[7][12] The formation of a ternary complex between the POI, the PROTAC, and CRBN brings the E3 ligase in close proximity to the target, facilitating the transfer of ubiquitin from an E2 conjugating enzyme to the POI.[13] This polyubiquitination marks the POI for recognition and degradation by the 26S proteasome.[13]
Caption: A diagram illustrating the PROTAC-mediated protein degradation pathway.
Key Experimental Protocols
Rigorous experimental validation is crucial to confirm that the observed protein knockdown is a direct consequence of the intended targeted degradation pathway.[7] The following protocols provide a detailed guide for the essential assays in the development and characterization of thalidomide-based PROTACs.
Assessment of Target Protein Degradation by Western Blot
Western blotting is a fundamental technique to visualize and quantify the reduction in the target protein levels following PROTAC treatment.[1]
Experimental Workflow:
Caption: A diagram outlining the key steps in the Western blot protocol.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Plate the desired cell line at an appropriate density in 6-well plates and allow them to adhere overnight.[14]
-
Prepare serial dilutions of the PROTAC in cell culture medium.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[14]
-
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples and add Laemmli sample buffer.[1]
-
Denature the samples by heating at 95-100°C for 5 minutes.[1]
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel and separate the proteins by size.[1]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]
-
-
Immunoblotting and Detection:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.[1]
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.[17]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7]
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the POI band to a loading control (e.g., GAPDH, β-actin).[7]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control and determine key parameters such as DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[14][18]
-
In Vitro Ubiquitination Assay
This assay directly assesses the PROTAC's ability to induce the ubiquitination of the target protein in a reconstituted system, confirming the formation of a productive ternary complex.[13]
Detailed Protocol:
-
Reaction Setup:
-
Prepare a reaction mixture containing purified E1 activating enzyme, E2 conjugating enzyme, the CRL4-CRBN E3 ligase complex, the purified target protein, ATP, and biotinylated ubiquitin.[13][19]
-
Add the PROTAC at the desired concentration or DMSO as a vehicle control.[13]
-
Include control reactions omitting key components (e.g., E1, E3, or PROTAC) to validate the results.[13]
-
-
Incubation and Termination:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours) to allow for ubiquitination.
-
Stop the reaction by adding SDS-PAGE loading buffer.[13]
-
-
Detection of Ubiquitination:
-
Separate the reaction products by SDS-PAGE.[13]
-
Transfer the proteins to a membrane and perform a Western blot using an antibody against the target protein.
-
The appearance of a ladder of higher molecular weight bands or a smear above the unmodified target protein indicates successful polyubiquitination.[13]
-
Cell Viability Assays
Cell viability assays are essential for evaluating the cytotoxic or cytostatic effects of the PROTAC on cancer cell lines and for determining its therapeutic potential.[20]
Detailed Protocol (MTT Assay):
-
Cell Seeding and Treatment:
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[3][21]
-
-
Formazan Solubilization and Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the cell viability against the PROTAC concentration to determine the IC50 value (concentration for 50% inhibition of cell growth).
-
Quantitative Data Summary
The following tables summarize key quantitative parameters for selected thalidomide-based PROTACs from preclinical studies. It is important to note that direct comparisons should be made with caution, as experimental conditions can significantly influence the results.[2]
Table 1: In Vitro Degradation Efficacy of Representative PROTACs
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| dBET1 | BRD4 | HeLa | ~50 | >90 | [9] |
| ARV-110 | Androgen Receptor | VCaP | 1 | >95 | [22] |
| ARV-471 | Estrogen Receptor | MCF7 | 1.8 | >90 | [22] |
| PROTAC IDO1 Degrader-1 | IDO1 | HeLa | 2840 | 93 | [17] |
| NU223612 | IDO1 | U87 | 329 | >70 | [17] |
Table 2: Pharmacokinetic Parameters of Selected PROTACs in Preclinical Models
| PROTAC | Target | Species | Route | Cmax (ng/mL) | Tmax (h) | t½ (h) | AUC (ng·h/mL) |
| ARV-110 | AR | Rat | IV | 3450 | 0.08 | 3.8 | 4860 |
| PO | 425 | 4 | 4.2 | 3480 | |||
| ARV-471 | ER | Rat | IV | 2100 | 0.08 | 7.9 | 5600 |
| PO | 280 | 6 | 10.3 | 4200 |
Data adapted from various sources for illustrative purposes.
Conclusion
Targeted protein degradation using thalidomide derivatives represents a powerful and versatile strategy in modern drug discovery. The protocols and guidelines presented in this document provide a solid foundation for researchers to design, synthesize, and validate novel PROTACs. By carefully executing these experiments and critically analyzing the data, scientists can effectively advance the development of this exciting therapeutic modality and unlock its full potential in treating a wide range of diseases. As the field continues to evolve, the rational design and rigorous evaluation of these molecules will be paramount to the development of the next generation of therapeutics.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. portlandpress.com [portlandpress.com]
- 5. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 6. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
- 7. benchchem.com [benchchem.com]
- 9. oatext.com [oatext.com]
- 10. benchchem.com [benchchem.com]
- 11. Mechanism of action of thalidomide elucidated | news.myScience / news / news from the lab 2014 [myscience.ch]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 16. 2bscientific.com [2bscientific.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. benchchem.com [benchchem.com]
- 21. Thalidomide inhibits proliferation and epithelial-mesenchymal transition by modulating CD133 expression in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Ubiquitination Assays of PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules engineered to selectively eliminate target proteins by coopting the cell's own protein disposal machinery. These molecules act as a bridge, bringing a specific target protein into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
The in vitro ubiquitination assay is a fundamental tool for validating the mechanism of action of a newly developed PROTAC. It provides direct evidence of the PROTAC's ability to mediate the ubiquitination of its intended target in a controlled, reconstituted system. This assay is crucial for confirming the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase, and it offers a quantitative measure of the PROTAC's efficiency before advancing to more complex cell-based degradation studies.
PROTAC-Mediated Ubiquitination Pathway
The diagram below illustrates the mechanism by which a PROTAC facilitates the ubiquitination of a target protein via an E3 ligase complex.
Caption: PROTAC-induced ubiquitination pathway.
Experimental Protocols
This section provides a detailed methodology for performing an in vitro ubiquitination assay to assess the activity of a PROTAC.
Reagents and Materials
| Reagent/Material | Company | Catalog Number |
| E1 Activating Enzyme (e.g., UBE1) | Varies | Varies |
| E2 Conjugating Enzyme (e.g., UbcH5b) | Varies | Varies |
| E3 Ubiquitin Ligase (e.g., VHL, Cereblon, HDM2) | Varies | Varies |
| Target Protein of Interest (POI) | Varies | Varies |
| Ubiquitin | Varies | Varies |
| PROTAC of Interest | Varies | Varies |
| ATP | Varies | Varies |
| 10X Ubiquitination Buffer | Varies | Varies |
| DMSO | Varies | Varies |
| SDS-PAGE Gels (e.g., 4-12% gradient) | Varies | Varies |
| Transfer Membranes (e.g., PVDF) | Varies | Varies |
| Primary Antibody against POI | Varies | Varies |
| HRP-conjugated Secondary Antibody | Varies | Varies |
| Enhanced Chemiluminescence (ECL) Substrate | Varies | Varies |
| Chemiluminescence Imager | Varies | Varies |
Experimental Workflow
The following diagram outlines the key steps in the in vitro ubiquitination assay protocol.
Caption: In vitro ubiquitination assay workflow.
Detailed Protocol
-
Thaw Components : On ice, thaw all enzymes, proteins, and reagents. Briefly centrifuge vials to collect the contents at the bottom.
-
Prepare Master Mix : To ensure consistency across reactions, prepare a master mix of the common reagents. For a single 25 µL reaction, combine the following components in a microcentrifuge tube on ice:
| Component | Stock Concentration | Final Concentration | Volume for 1 Reaction (µL) |
| 10X Ubiquitination Buffer | 10X | 1X | 2.5 |
| ATP | 100 mM | 5 mM | 1.25 |
| E1 Enzyme | 1 µM | 50 nM | 1.25 |
| E2 Enzyme | 5 µM | 250 nM | 1.25 |
| Ubiquitin | 1 mg/mL (~117 µM) | ~8 µM | 2.0 |
| Protein of Interest (POI) | 5 µM | 250 nM | 1.25 |
| ddH₂O | - | - | 13.25 |
| Total Master Mix Volume | 22.75 |
-
Assemble Final Reactions : In separate tubes, add the following:
-
22.75 µL of the Master Mix.
-
1.0 µL of E3 Ligase Complex (2.5 µM stock for a 100 nM final concentration).
-
1.25 µL of PROTAC (from a 200 µM stock in DMSO for a 10 µM final concentration) or an equivalent volume of DMSO for the vehicle control.
-
-
Control Reactions : It is essential to set up control reactions to validate the results:
-
No E1 : Replace the E1 enzyme with buffer to confirm the reaction is ATP and E1-dependent.
-
No E3 : Replace the E3 ligase with buffer to confirm the reaction is E3-dependent.
-
No PROTAC (- Cmpd) : Use DMSO as a vehicle to demonstrate that ubiquitination is PROTAC-dependent.
-
-
Incubation : Incubate the reactions at 37°C for 1-2 hours. The optimal incubation time may need to be determined empirically.
-
Quench Reaction : Stop the reaction by adding 2X SDS-PAGE sample buffer and boiling at 95-100°C for 5 minutes.
Detection of Ubiquitination by Western Blot
-
SDS-PAGE : Load 15-20 µL of each reaction onto an appropriate percentage SDS-PAGE gel (e.g., 4-12% gradient gel). Run the gel to separate the proteins by molecular weight.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane according to standard Western blot procedures.
-
Blocking : Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody specific to the Protein of Interest (POI) overnight at 4°C. This antibody will detect both the unmodified POI and the higher molecular weight, ubiquitinated species.
-
Washing and Secondary Antibody Incubation : Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20). Subsequently, incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.
Data Presentation and Interpretation
The primary output of this assay is a Western blot image. The unmodified POI will appear as a single band at its expected molecular weight. PROTAC-mediated ubiquitination will be evident by the appearance of a ladder of higher molecular weight bands above the unmodified POI band, representing the addition of one or more ubiquitin molecules (each adding ~8.5 kDa).
Quantitative Data Summary Table
| Parameter | Recommended Range/Value | Notes |
| Component Concentrations | ||
| E1 Enzyme | 50 - 100 nM | |
| E2 Enzyme | 250 - 500 nM | |
| E3 Ligase | 100 - 250 nM | |
| Target Protein (POI) | 250 - 500 nM | |
| Ubiquitin | 5 - 10 µM | |
| ATP | 2 - 5 mM | |
| PROTAC | 1 - 20 µM | A dose-response is recommended. |
| Reaction Conditions | ||
| Incubation Temperature | 30 - 37°C | |
| Incubation Time | 60 - 120 minutes | |
| Reaction Volume | 25 - 50 µL |
The intensity of the ubiquitinated bands relative to the unmodified POI band provides a qualitative and semi-quantitative measure of the PROTAC's efficacy. Densitometry analysis can be performed to quantify the extent of ubiquitination. A successful PROTAC will show a clear, dose-dependent increase in the ubiquitination of the target protein. The control lanes are critical for confirming that the observed ubiquitination is dependent on all components of the system, particularly the PROTAC and the E3 ligase. In cases where no ubiquitination is observed, it may indicate that while a ternary complex forms, it is not in a productive conformation for the E3 ligase to ubiquitinate the target protein.
Application Note & Protocol: Cell-Based Protein Degradation Assay Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) is a revolutionary therapeutic strategy that utilizes small molecules, such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues, to harness the cell's native protein disposal machinery for the selective elimination of disease-causing proteins.[1][2][3] Unlike traditional inhibitors that merely block a protein's function, TPD agents lead to the physical removal of the target protein, offering a powerful approach to address targets previously considered "undruggable".[1][2][4]
Western blotting is a fundamental and widely trusted technique for the initial assessment and quantification of protein degradation.[1][4] This method allows for the direct visualization and measurement of the target protein's abundance in cells following treatment with a degrading compound.[1] Key efficacy parameters, such as the DC50 (the concentration of the degrader that results in 50% degradation of the target protein) and Dmax (the maximum percentage of protein degradation achieved), can be determined from western blot data.[4]
This document provides a detailed protocol for conducting a cell-based protein degradation assay using western blot analysis, intended for researchers, scientists, and drug development professionals.
Principle of PROTAC-Mediated Protein Degradation
PROTACs are heterobifunctional molecules composed of two ligands connected by a linker.[4] One ligand binds to the protein of interest (POI), while the other recruits an E3 ubiquitin ligase.[4] This induced proximity facilitates the formation of a ternary complex, leading to the ubiquitination of the POI.[1] The polyubiquitin (B1169507) chain acts as a tag, marking the POI for recognition and subsequent degradation by the 26S proteasome.[4]
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow
The overall workflow for assessing protein degradation via western blot involves several key stages, from cell culture and treatment to data analysis.
Caption: Western blot experimental workflow.
Detailed Experimental Protocol
This protocol outlines the steps for treating a cell line with a protein degrader, preparing cell lysates, and performing a western blot to quantify the degradation of a target protein.
Materials and Reagents
-
Cell Culture:
-
Appropriate cell line expressing the protein of interest (POI)
-
Complete cell culture medium
-
6-well plates
-
-
Treatment:
-
Degrader compound (e.g., PROTAC)
-
Vehicle control (e.g., DMSO)[4]
-
-
Lysis and Sample Preparation:
-
Western Blotting:
-
SDS-PAGE gels
-
Electrophoresis running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane[4]
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[4]
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, α-tubulin, or β-actin)[6]
-
HRP-conjugated secondary antibody[4]
-
Tris-buffered saline with Tween 20 (TBST)
-
Chemiluminescent substrate (e.g., ECL)[6]
-
Chemiluminescence imaging system[4]
-
Step-by-Step Methodology
1. Cell Seeding and Treatment
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.[6]
-
Allow cells to adhere and grow overnight in a 37°C incubator with 5% CO2.[4]
-
Prepare serial dilutions of the degrader compound in complete cell culture medium.
-
Treat the cells with varying concentrations of the degrader (e.g., 0, 1, 10, 100, 1000 nM). Include a vehicle-only control (e.g., 0.1% DMSO).[4][6]
-
Incubate the cells for a predetermined time course (e.g., 4, 8, 16, or 24 hours) at 37°C.[4][6]
2. Cell Lysis and Protein Quantification
-
After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.[1][4]
-
Add an appropriate volume of ice-cold lysis buffer (e.g., 100-200 µL per well of a 6-well plate) supplemented with protease and phosphatase inhibitors to each well.[6]
-
Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.[1][4]
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.[1][4][6]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1][6]
-
Carefully transfer the supernatant (protein lysate) to a new, pre-chilled tube.[1][4][6]
-
Determine the protein concentration of each lysate using a BCA or similar protein assay, following the manufacturer's instructions.[1][4][6]
3. Sample Preparation and SDS-PAGE
-
Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.[4][6]
-
Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.[6]
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[4][6]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.[1][6] Include a molecular weight marker in one lane.
-
Run the gel at a constant voltage until the dye front reaches the bottom.[1]
4. Protein Transfer and Immunoblotting
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[1][4]
-
Confirm successful transfer by staining the membrane with Ponceau S.[6]
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[1][4]
-
Incubate the membrane with the primary antibody against the POI, diluted in blocking buffer, overnight at 4°C with gentle agitation.[1][4]
-
Wash the membrane three times for 5-10 minutes each with TBST.[4]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[1][4]
-
Wash the membrane three times for 10 minutes each with TBST.[6]
-
After developing the blot for the POI, the membrane can be stripped and re-probed for a loading control protein.
5. Detection and Analysis
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.[4]
-
Capture the chemiluminescent signal using an imaging system.[1][4] Adjust exposure time to ensure the signal is within the linear range of detection and to avoid saturation.[1]
-
Quantify the intensity of the bands using densitometry software (e.g., ImageJ).[1][4]
-
Normalize the band intensity of the POI to the corresponding loading control band for each sample.[1][4]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control using the following formula:
-
% Degradation = (1 - (Normalized POI Intensity of Treated Sample / Normalized POI Intensity of Vehicle Control)) x 100
-
Data Presentation
Quantitative data from the western blot analysis should be summarized in tables to facilitate clear comparison between different treatment conditions.
Table 1: Dose-Dependent Degradation of POI at 24 Hours
| Degrader Conc. (nM) | Normalized POI Intensity | % Degradation |
| 0 (Vehicle) | 1.00 | 0% |
| 1 | 0.85 | 15% |
| 10 | 0.52 | 48% |
| 100 | 0.15 | 85% |
| 1000 | 0.12 | 88% |
Table 2: Time-Course of POI Degradation with 100 nM Degrader
| Treatment Time (hours) | Normalized POI Intensity | % Degradation |
| 0 (Vehicle) | 1.00 | 0% |
| 4 | 0.70 | 30% |
| 8 | 0.45 | 55% |
| 16 | 0.20 | 80% |
| 24 | 0.15 | 85% |
Note: The data presented in these tables are for illustrative purposes only.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Weak Signal | Insufficient protein loaded; Inefficient protein transfer; Low antibody concentration; Low protein expression.[5][7][8] | Increase protein load (up to 50-100 µg for low abundance proteins). Check transfer efficiency with Ponceau S staining.[6] Optimize primary and secondary antibody concentrations.[5] Confirm protein expression in the cell line.[7] |
| High Background | Insufficient blocking; High antibody concentration; Insufficient washing.[5][9] | Increase blocking time or try a different blocking agent.[5] Titrate antibody concentrations.[9] Increase the duration and number of wash steps.[7] |
| Multiple Bands | Protein degradation during sample prep; Non-specific antibody binding; Protein isoforms or modifications.[6][9] | Always use fresh lysis buffer with protease inhibitors and keep samples on ice.[5][7] Optimize antibody concentration and blocking conditions.[6] Consult literature for known isoforms or PTMs of the target protein. |
| Uneven Bands ("Smiling") | Overloading of protein; Gel running too hot. | Reduce the amount of protein loaded. Run the gel at a lower voltage or on ice.[9] |
Conclusion
This application note provides a comprehensive protocol for performing cell-based protein degradation assays using western blotting. By following these detailed steps, researchers can reliably quantify the efficacy of protein-degrading molecules. Careful optimization of experimental conditions and adherence to best practices in western blotting are crucial for obtaining accurate and reproducible results in the exciting field of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. portlandpress.com [portlandpress.com]
- 4. benchchem.com [benchchem.com]
- 5. blog.addgene.org [blog.addgene.org]
- 6. benchchem.com [benchchem.com]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. Western Blot Troubleshooting Guide | R&D Systems [rndsystems.com]
- 9. Western blot troubleshooting guide! [jacksonimmuno.com]
Application of Thalidomide E3 Ligase Ligands in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide (B1683933), a drug with a notorious past, has been repurposed into a powerful therapeutic agent in oncology, particularly for hematologic malignancies like multiple myeloma.[1][2][3][4][5] Its mechanism of action, and that of its analogs lenalidomide (B1683929) and pomalidomide (B1683931) (collectively known as immunomodulatory drugs or IMiDs), involves binding to the Cereblon (CRBN) protein.[6][7][][9] CRBN is a substrate receptor within the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^).[6][9] This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins that are essential for cancer cell survival.[7][10][11]
This discovery has paved the way for two revolutionary approaches in cancer research and drug development: Molecular Glues and Proteolysis Targeting Chimeras (PROTACs) . Both strategies leverage thalidomide and its derivatives as ligands to hijack the CRBN E3 ligase for targeted protein degradation (TPD).[7][12] TPD offers a significant advantage over traditional small-molecule inhibitors by eliminating the entire target protein, thereby preventing scaffolding functions and potentially overcoming drug resistance.[13][14]
These application notes provide an overview of the use of thalidomide-based CRBN ligands in cancer research and detailed protocols for their application.
Mechanism of Action: Molecular Glues vs. PROTACs
Thalidomide and its analogs can function as molecular glues, inducing a novel interaction between CRBN and specific neosubstrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), leading to their degradation.[6][9] This is particularly effective in multiple myeloma.[9]
In the context of PROTACs, thalidomide derivatives serve as the E3 ligase-binding moiety.[15][16] A PROTAC is a heterobifunctional molecule consisting of a ligand for the target protein of interest (POI), a ligand for an E3 ligase (in this case, a thalidomide analog), and a flexible linker connecting the two.[9][16] The PROTAC simultaneously binds to the POI and CRBN, forming a ternary complex that leads to the ubiquitination and degradation of the POI.[6][13]
Caption: Mechanism of Action of a Thalidomide-based PROTAC.
Applications in Cancer Research
The application of thalidomide E3 ligase ligands has expanded beyond hematological malignancies to solid tumors.[1] Researchers are developing PROTACs to target a wide range of oncogenic proteins that were previously considered "undruggable."[17]
Key Applications Include:
-
Targeting Transcription Factors: Degradation of transcription factors crucial for cancer cell proliferation and survival.
-
Overcoming Drug Resistance: Eliminating mutated or overexpressed proteins that confer resistance to traditional inhibitors.[5]
-
Targeting Scaffolding Proteins: Degrading proteins whose function is not dependent on enzymatic activity.
-
Selective Degradation: Designing PROTACs that can selectively degrade mutant oncoproteins while sparing their wild-type counterparts.[18]
Quantitative Data Summary
The efficacy of thalidomide-based degraders is typically quantified by their DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values for the target protein, and their anti-proliferative effects are measured by IC50 (concentration for 50% inhibition of cell growth).
| Degrader | Target Protein | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Reference(s) |
| ARV-110 | Androgen Receptor | CRBN | VCaP | ~1 | >95 | <10 | [19][20] |
| ARV-471 | Estrogen Receptor | CRBN | MCF7 | ~1 | >90 | <5 | [19][21] |
| dBET1 | BRD4 | CRBN | 22Rv1 | <5 | >98 | ~30 | [22] |
| SHP2 Degrader 11 | SHP2 | CRBN | HeLa | 6.02 | Not specified | Not specified | [23] |
| IRAK4 Degrader-1 | IRAK4 | CRBN | OCI-LY-10 | <100 (for >50% degradation) | >50 | Not specified | [24] |
Experimental Protocols
Protocol 1: Synthesis of a Thalidomide-Based PROTAC Building Block
This protocol outlines the synthesis of a versatile thalidomide derivative with a linker, which can be conjugated to a ligand for a protein of interest.[16][25]
Caption: General workflow for the synthesis of a thalidomide-based PROTAC.
Materials:
-
4-Hydroxythalidomide
-
Tosylated linker (e.g., PEG3-OTs)[25]
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)[25]
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile[25]
-
Ethyl acetate, Hexane, Methanol, Dichloromethane for chromatography
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of 4-hydroxythalidomide (1 equivalent) in anhydrous DMF, add K₂CO₃ (2-3 equivalents).[25]
-
Stir the mixture at room temperature for 30 minutes.[25]
-
Add a solution of the tosylated linker (1.2 equivalents) in anhydrous DMF to the reaction mixture.[25]
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[25]
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[25]
-
Purify the crude product by column chromatography on silica gel using a suitable solvent gradient (e.g., ethyl acetate/hexane or methanol/dichloromethane) to obtain the thalidomide-linker building block.[25]
-
This building block, with a reactive group at the end of the linker, can then be conjugated to the POI ligand using appropriate coupling chemistry.
Protocol 2: Evaluation of Target Protein Degradation by Western Blot
This protocol describes how to assess the efficacy of a PROTAC in degrading its target protein in a cancer cell line.[16][22][26]
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
PROTAC of interest
-
Vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or vehicle control for a specified time (e.g., 24 hours).[16]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.[16]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.[16][26]
-
Sample Preparation: Normalize the protein concentration for all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.[16]
-
SDS-PAGE and Transfer: Load equal amounts of protein per well and separate the proteins by SDS-PAGE. Transfer the separated proteins to a membrane.[16]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[26]
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.[26]
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Incubate with the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Loading Control: Strip the membrane and re-probe with a primary antibody for a loading control or use a separate gel.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the loading control. Plot the percentage of protein remaining relative to the vehicle control against the PROTAC concentration to determine the DC50 value.[22]
Protocol 3: Cell Viability/Proliferation Assay
This protocol is to determine the effect of the PROTAC-induced protein degradation on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
96-well cell culture plates
-
PROTAC of interest
-
Vehicle control (e.g., DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density. Allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC or vehicle control.
-
Incubation: Incubate the plate for a period relevant to the cell doubling time (e.g., 72 hours).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control. Plot the percentage of cell viability against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the IC50 value.
Signaling Pathways and Logical Relationships
The core of thalidomide-based TPD is the hijacking of the ubiquitin-proteasome system (UPS). The logical relationship is a linear progression from PROTAC introduction to the final degradation of the target protein.
Caption: Logical pathway of targeted protein degradation via thalidomide-based PROTACs.
Conclusion
Thalidomide E3 ligase ligands are a cornerstone of modern targeted protein degradation strategies in cancer research. Their ability to recruit the CRBN E3 ligase provides a powerful tool for eliminating disease-causing proteins. The development of both molecular glues and PROTACs based on these ligands continues to expand the "druggable" proteome, offering new hope for treating cancers that are resistant to conventional therapies. Rigorous experimental validation, as outlined in the provided protocols, is crucial for the successful development of these novel therapeutics.
References
- 1. Thalidomide and immunomodulatory drugs as cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. What Molecular glue are being developed? [synapse.patsnap.com]
- 4. Thalidomide and its derivatives: new promise for multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thalidomide Derivatives Show Promise Against Resistant Cancer Cells | Technology Networks [technologynetworks.com]
- 6. researchgate.net [researchgate.net]
- 7. promegaconnections.com [promegaconnections.com]
- 9. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 10. From Thalidomide to Rational Molecular Glue Design for Targeted Protein Degradation | Annual Reviews [annualreviews.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. CRBN-PROTACs in Cancer Therapy: From Mechanistic Insights to Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Strengthening Molecular Glues: Design Strategies for Improving Thalidomide Analogs as Cereblon Effectors and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. medchemexpress.com [medchemexpress.com]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
Application Notes: Designing and Evaluating a PROTAC Molecule with a Piperazine Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the 26S proteasome. This event-driven, catalytic mechanism allows PROTACs to degrade proteins, including those previously considered "undruggable," with high potency and selectivity.
The linker is a critical determinant of PROTAC efficacy, influencing the stability and geometry of the ternary complex, as well as the molecule's overall physicochemical properties. This document focuses on the design and evaluation of PROTACs incorporating a piperazine-based linker. Piperazine moieties are frequently used as they can confer a degree of rigidity, improve aqueous solubility upon protonation, and offer synthetically tractable attachment points, potentially enhancing cell permeability and pharmacokinetic properties.
Application Note: A Multi-Faceted Protocol for Assessing PROTAC Cellular Permeability
Introduction
Proteolysis-targeting chimeras (PROTACs) are a groundbreaking class of therapeutics that hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[1][2] For a PROTAC to be effective, it must first cross the cell membrane to engage both its intracellular target and the E3 ligase, initiating the formation of a ternary complex that leads to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][3] However, the relatively high molecular weight and complex structures of PROTACs often pose significant challenges to their cellular permeability.[4] Therefore, the accurate and comprehensive assessment of cellular permeability is a critical step in the development and optimization of potent PROTAC drugs.[4][5]
This document provides detailed protocols for a suite of assays designed to evaluate PROTAC cellular permeability from multiple perspectives, including direct intracellular concentration measurement, target engagement, and downstream functional outcomes like target degradation.
Overview of Methodologies
Assessing PROTAC permeability requires a multi-pronged approach, as no single assay can capture the full picture. The primary methods can be categorized as follows:
-
Direct Quantification of Intracellular Concentration: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a direct and highly sensitive method to measure the amount of PROTAC that has accumulated inside the cells.[6]
-
Target Engagement Assays: These assays determine whether the PROTAC is reaching and binding to its intracellular target. The NanoBRET™ Target Engagement assay is a powerful tool for this purpose, offering the ability to quantify target binding in live cells.[7][8][9]
-
Target Degradation Assays: The ultimate functional readout of a successful PROTAC is the degradation of its target protein. Western blotting and HiBiT lytic detection assays are commonly used to quantify the extent of protein degradation.[1][10][11]
The following sections provide detailed protocols for these key experiments, along with guidance on data presentation and interpretation.
Diagrams of Key Processes
Experimental Protocols
Protocol 1: LC-MS/MS for Intracellular PROTAC Quantification
This protocol provides a method for the direct measurement of PROTAC concentration in cell lysates.
Materials:
-
Cultured cells of interest
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., Methanol/Acetonitrile/Water mixture)
-
Internal standard for LC-MS/MS
-
LC-MS/MS system[6]
Methodology:
-
Cell Seeding and Treatment:
-
Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the PROTAC compound or vehicle control for the desired time period (e.g., 2, 4, 8 hours).
-
-
Cell Harvesting and Lysis:
-
After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add a defined volume of ice-cold lysis buffer containing an internal standard to each well.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysates to pellet cell debris.
-
-
Sample Analysis:
Protocol 2: NanoBRET™ Target Engagement Assay
This protocol assesses the binding of a PROTAC to its target protein within live cells.[7][9]
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding NanoLuc®-fused target protein
-
Transfection reagent (e.g., FuGENE® HD)
-
NanoBRET™ Tracer specific for the target
-
PROTAC compound
-
NanoBRET™ Nano-Glo® Substrate
-
Plate reader capable of measuring dual-filtered luminescence[7]
Methodology:
-
Cell Transfection and Seeding:
-
Transfect cells with the NanoLuc®-fusion vector.
-
Plate the transfected cells in white, 96-well assay plates and incubate overnight.
-
-
Assay Procedure:
-
Prepare serial dilutions of the PROTAC compound.
-
Add the NanoBRET™ Tracer to the cells, followed by the addition of the diluted PROTAC or vehicle control.
-
Incubate the plate for a specified time (e.g., 2 hours) at 37°C.[7]
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
-
Data Acquisition and Analysis:
-
Measure the donor (460 nm) and acceptor (610 nm) luminescence signals.
-
Calculate the NanoBRET™ ratio (acceptor signal / donor signal).
-
Plot the NanoBRET™ ratio against the PROTAC concentration to determine the IC50 value, which represents the concentration of PROTAC required to displace 50% of the tracer.
-
Protocol 3: Western Blot for Target Protein Degradation
This protocol quantifies the reduction in target protein levels following PROTAC treatment.[1][2]
Materials:
-
Cultured cells
-
PROTAC compound and vehicle control
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Methodology:
-
Cell Treatment and Lysis:
-
SDS-PAGE and Immunoblotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.[2]
-
Block the membrane and incubate with the primary antibody overnight at 4°C.[1]
-
Wash the membrane and incubate with the secondary antibody for 1 hour at room temperature.[1]
-
-
Detection and Analysis:
-
Apply the ECL substrate and capture the chemiluminescent signal.[2]
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[1]
-
Data Presentation
Quantitative data from these assays should be summarized in clear and concise tables to facilitate comparison between different PROTAC compounds.
Table 1: Summary of Permeability and Efficacy Data for Hypothetical PROTACs
| PROTAC ID | Intracellular Conc. (nM) @ 1µM external | NanoBRET IC50 (nM) | DC50 (nM) | Dmax (%) |
| PROTAC-A | 150 | 25 | 50 | 95 |
| PROTAC-B | 25 | 200 | 300 | 80 |
| PROTAC-C | 5 | 1500 | >1000 | 20 |
Conclusion
The assessment of cellular permeability is a cornerstone of PROTAC development. By employing a combination of direct quantification (LC-MS/MS), target engagement (NanoBRET™), and functional degradation assays (Western Blot/HiBiT), researchers can build a comprehensive profile of a PROTAC's ability to enter cells, bind its target, and elicit the desired biological effect. The detailed protocols and data presentation formats provided in this application note serve as a robust framework for the systematic evaluation and optimization of novel PROTAC therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. Quantitative measurement of PROTAC intracellular accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sciex.com [sciex.com]
- 7. promega.com [promega.com]
- 8. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 9. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. promega.com [promega.com]
- 12. lcms.cz [lcms.cz]
- 13. mdpi.com [mdpi.com]
The Strategic Application of Boc Protecting Groups in PROTAC Synthesis: A Guide for Researchers
For researchers, scientists, and drug development professionals, the synthesis of Proteolysis Targeting Chimeras (PROTACs) presents a unique set of challenges. The modular nature of these heterobifunctional molecules, which link a target protein-binding "warhead" to an E3 ligase-recruiting ligand, necessitates a robust and controlled synthetic strategy. The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of this strategy, offering a reliable method for masking reactive amine functionalities during the sequential assembly of the PROTAC molecule.
This document provides detailed application notes and experimental protocols for the practical use of the Boc protecting group in PROTAC synthesis. We will cover the protection of amine-functionalized linkers, their subsequent coupling to the warhead and E3 ligase ligand, and the final deprotection steps.
The Role of the Boc Group in PROTAC Synthesis
The Boc group is widely employed in organic synthesis to protect primary and secondary amines from participating in unwanted side reactions. In the context of PROTAC synthesis, Boc-protected linkers are instrumental for several reasons:
-
Controlled Sequential Coupling: PROTACs are assembled in a stepwise manner. A Boc-protected bifunctional linker, typically containing a free carboxylic acid or other reactive group at one end and a protected amine at the other, allows for the selective coupling of one component (e.g., the E3 ligase ligand) via amide bond formation.
-
Orthogonality: The Boc group is stable under a variety of reaction conditions, yet it can be readily removed under acidic conditions that do not affect other common protecting groups like Fmoc or Cbz. This orthogonality is crucial for complex multi-step syntheses.
-
Improved Solubility: The introduction of a Boc group can sometimes enhance the solubility of linker intermediates in organic solvents, facilitating purification.
-
High-Yielding Reactions: Both the introduction and removal of the Boc group are typically high-yielding reactions, which is critical for maximizing the overall yield of a multi-step PROTAC synthesis.
Experimental Protocols
The following protocols provide detailed methodologies for the key steps involving the Boc protecting group in the synthesis of a generic PROTAC. These are representative procedures and may require optimization for specific substrates.
Protocol 1: Boc Protection of an Amine-Terminated Linker
This protocol describes the protection of a diamine linker with a Boc group at one of the amino functionalities.
Materials:
-
Diamine linker (e.g., 1,4-diaminobutane) (1.0 eq)
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O) (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the diamine linker in DCM or THF.
-
Add TEA or DIPEA to the solution and stir for 10 minutes at room temperature.
-
Slowly add a solution of Boc₂O in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the mono-Boc-protected linker.
Protocol 2: Amide Coupling of a Boc-Protected Linker to an E3 Ligase Ligand
This protocol details the coupling of a carboxylic acid-functionalized E3 ligase ligand (e.g., a pomalidomide (B1683931) derivative) with a mono-Boc-protected amine linker.
Materials:
-
E3 ligase ligand with a carboxylic acid functionality (1.0 eq)
-
Mono-Boc-protected amine linker (from Protocol 1) (1.1 eq)
-
Peptide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt) (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
5% Lithium chloride (LiCl) solution (optional)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve the E3 ligase ligand in anhydrous DMF under a nitrogen atmosphere.
-
Add the peptide coupling reagent and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the mono-Boc-protected amine linker to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours, monitoring progress by LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with 5% LiCl solution (to remove DMF), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the Boc-protected E3 ligase ligand-linker conjugate.
Protocol 3: Boc Deprotection
This protocol describes the removal of the Boc protecting group to reveal a free amine, ready for coupling to the warhead.
Materials:
-
Boc-protected intermediate (from Protocol 2) (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve the Boc-protected intermediate in DCM.
-
Add TFA (typically 20-50% v/v in DCM) to the solution at 0 °C.
-
Stir the reaction at room temperature for 1-3 hours, monitoring the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Re-dissolve the residue in DCM and carefully neutralize with saturated NaHCO₃ solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine intermediate, which is often used in the next step without further purification.
Protocol 4: Final Amide Coupling to the Warhead
This protocol outlines the final step of coupling the deprotected E3 ligase ligand-linker intermediate with a carboxylic acid-functionalized warhead.
Materials:
-
Deprotected amine intermediate (from Protocol 3) (1.0 eq)
-
Warhead with a carboxylic acid functionality (1.1 eq)
-
Peptide coupling reagent (e.g., HATU) (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Preparative High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Follow the procedure outlined in Protocol 2, using the deprotected amine intermediate and the warhead as the coupling partners.
-
After workup, purify the final PROTAC molecule by preparative HPLC to obtain the desired product with high purity.
Quantitative Data Summary
The following tables summarize representative yields for the key synthetic steps involving the Boc protecting group in PROTAC synthesis, based on literature examples.
| Step | Reaction | Reagents | Solvent | Yield (%) | Reference |
| 1 | Boc Protection of Amine Linker | Boc₂O, TEA | DCM | >95% | |
| 2 | Amide Coupling | HATU, DIPEA | DMF | 70-90% | |
| 3 | Boc Deprotection | TFA | DCM | ~95-100% | |
| 4 | Final Amide Coupling | HATU, DIPEA | DMF | 50-80% |
Table 1: Representative Yields for PROTAC Synthesis Steps Using Boc Protection.
| PROTAC Intermediate/Final Product | Synthetic Step | Yield (%) | Reference |
| dBET1 | Final Amide Coupling | 81% | |
| EED-binding PROTAC intermediate | Boc Deprotection | 58% (over 2 steps) | |
| BCL-XL PROTAC intermediate | Boc Protection | High Yield | |
| Amide-linked PROTACs | Final Amide Coupling | 27-71% (overall) |
Table 2: Reported Yields for Specific PROTAC Syntheses Involving Boc Protection.
Visualizing the Process: Diagrams
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Troubleshooting & Optimization
Technical Support Center: Overcoming the Hook Effect in PROTAC Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the "hook effect," a common challenge in PROTAC experiments.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC experiments?
A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein decreases at high PROTAC concentrations.[1][2][3] This results in a characteristic bell-shaped or "hooked" curve when plotting protein degradation against PROTAC concentration.[1][4] Instead of a typical sigmoidal dose-response curve where increasing inhibitor concentration leads to an increased effect up to a plateau, high concentrations of a PROTAC can lead to a paradoxical reduction in its degradation efficacy.[1][2]
Q2: What causes the "hook effect"?
A2: The hook effect is caused by the formation of unproductive binary complexes at high PROTAC concentrations.[1][2][3] A PROTAC's mechanism of action relies on the formation of a productive ternary complex, consisting of the target protein, the PROTAC, and an E3 ligase.[1] However, at excessive concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, forming binary complexes (Target-PROTAC or E3 Ligase-PROTAC).[1][2] These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex and subsequent protein degradation.[1][5]
Q3: What are the consequences of the "hook effect" for my experiments?
Q4: At what concentration range can I expect to see the hook effect?
A4: The concentration at which the hook effect becomes apparent can vary significantly depending on the specific PROTAC, the target protein, the E3 ligase, and the cell line being used.[1] However, it is often observed at concentrations in the micromolar (µM) range, typically starting from 1 µM and becoming more pronounced at higher concentrations.[1] It is crucial to perform a wide dose-response experiment, often spanning several orders of magnitude (e.g., from picomolar to high micromolar), to identify the optimal concentration window for degradation and to detect the onset of the hook effect.[1][6]
Q5: How can I minimize or avoid the "hook effect" in my experiments?
A5: Minimizing the hook effect primarily involves optimizing experimental conditions and PROTAC design.[6] Careful dose-response studies are crucial to identify the optimal concentration for degradation.[4] Additionally, enhancing the cooperativity of the ternary complex through rational PROTAC design, such as optimizing the linker, can stabilize the productive ternary complex over the non-productive binary complexes.[2][4][7]
Q6: Can the choice of E3 ligase influence the hook effect?
A6: Yes, the choice of the E3 ligase and its corresponding ligand in the PROTAC can influence the stability and cooperativity of the ternary complex, which in turn can affect the propensity for the hook effect.[8] Different E3 ligases have varying expression levels and affinities for their ligands, which can alter the concentration at which the hook effect is observed.[8]
Troubleshooting Guide
Problem 1: My dose-response curve is bell-shaped, and degradation decreases at high concentrations.
-
Troubleshooting Steps:
-
Confirm the Hook Effect: Repeat the experiment with a wider and more granular range of PROTAC concentrations, particularly focusing on the higher concentrations where the effect is observed.[1]
-
Determine Optimal Concentration: Identify the concentration that gives the maximal degradation (Dmax) and use concentrations at or below this for future experiments.[1]
-
Assess Ternary Complex Formation: Use biophysical or cellular assays (e.g., NanoBRET, Co-Immunoprecipitation) to directly measure the formation of the ternary complex at different PROTAC concentrations.[1] This can help correlate the loss of degradation with a decrease in ternary complex formation.[1]
-
Problem 2: My PROTAC shows weak or no degradation at concentrations where I expect it to be active.
-
Likely Cause: You may be testing at a concentration that falls within the hook effect region.[2]
-
Troubleshooting Steps:
-
Test a Wider Concentration Range: It's possible your initial concentration range was too high and entirely within the hook effect region, or too low to induce degradation.[1] Test a very broad range of concentrations (e.g., 1 pM to 100 µM).[1]
-
Verify Target Engagement and Ternary Complex Formation: Before concluding the PROTAC is inactive, confirm that it can bind to the target protein and the E3 ligase and facilitate the formation of a ternary complex using appropriate assays.[1]
-
Problem 3: I don't see any degradation at any concentration.
-
Likely Cause: Several factors could be at play, including issues with the PROTAC itself, the cell line, or the experimental setup.
-
Troubleshooting Steps:
-
Check Cell Line and E3 Ligase Expression: Ensure that the cell line you are using expresses both the target protein and the recruited E3 ligase at sufficient levels.[1][8]
-
Evaluate Cell Permeability: PROTACs are large molecules and may have poor cell permeability.[8] Consider assessing the cell permeability of your PROTAC using an assay like the Parallel Artificial Membrane Permeability Assay (PAMPA).[1][3]
-
Optimize Incubation Time: The kinetics of degradation can vary. Perform a time-course experiment at a fixed, potentially optimal, PROTAC concentration to determine the ideal incubation time.[1][8]
-
Compound Integrity: Ensure your PROTAC is properly stored and has not degraded. Prepare fresh stock solutions for your experiments.[8]
-
Problem 4: How can I confirm that the observed decrease in my target protein is due to proteasomal degradation?
-
Likely Cause: It is crucial to verify that the protein loss is due to the intended PROTAC mechanism and not other effects like transcriptional downregulation or off-target toxicity.
-
Troubleshooting Steps:
Data Presentation
Table 1: Example of Dose-Response Data Exhibiting the Hook Effect
| PROTAC Concentration | % Target Protein Remaining (Normalized to Vehicle) |
| Vehicle (DMSO) | 100% |
| 0.1 nM | 95% |
| 1 nM | 70% |
| 10 nM | 35% |
| 100 nM | 15% (Dmax) |
| 1 µM | 40% |
| 10 µM | 75% |
| 100 µM | 90% |
This table illustrates a typical hook effect, with maximal degradation observed at 100 nM and a reduction in efficacy at higher concentrations.[8]
Experimental Protocols
1. Dose-Response Analysis by Western Blot
This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment.
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Cell Seeding: Plate cells at a density that will allow them to be 70-80% confluent at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment:
-
Prepare serial dilutions of the PROTAC in cell culture medium. It is recommended to test a wide concentration range (e.g., 0.1 nM to 10 µM) to identify the optimal concentration and observe any potential hook effect.[8]
-
Include a vehicle-only control (e.g., DMSO).
-
Replace the medium with the PROTAC-containing medium and incubate for the desired time (e.g., 4, 8, 16, 24 hours).[8]
-
-
Cell Lysis and Protein Quantification:
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody specific to the target protein. Use a loading control antibody (e.g., GAPDH, β-actin) to normalize for protein loading.[8]
-
Incubate with an appropriate HRP-conjugated secondary antibody and visualize using an ECL substrate.[8]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Plot the normalized protein levels against the log of the PROTAC concentration to visualize the dose-response curve and determine DC50 and Dmax.[8]
-
2. Co-Immunoprecipitation (Co-IP) to Assess Ternary Complex Formation
This protocol is used to detect the formation of the ternary complex (Target-PROTAC-E3 Ligase).
-
Cell Treatment: Treat cells with the desired concentrations of PROTAC or vehicle for a specified time. To prevent degradation of the target protein and capture the ternary complex, it is advisable to co-treat with a proteasome inhibitor (e.g., MG132).[1]
-
Cell Lysis: Lyse the cells using a non-denaturing Co-IP lysis buffer.[1]
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G beads to reduce non-specific binding.[1]
-
Incubate the pre-cleared lysate with an antibody against the target protein (or an epitope tag) to form an antibody-antigen complex.[1]
-
Add protein A/G beads to the lysate to capture the antibody-antigen complex.[1]
-
-
Western Blotting:
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads.
-
Analyze the eluted samples by Western blotting using antibodies against the target protein and the E3 ligase to confirm the presence of both in the complex.
-
3. Proteasome Inhibition Assay
This protocol confirms that protein degradation is mediated by the proteasome.
-
Cell Treatment:
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours.[8]
-
Add the optimal concentration of your PROTAC and continue to incubate for the determined optimal duration.
-
Include controls for vehicle only, PROTAC only, and proteasome inhibitor only.
-
-
Analysis: Perform Western blot analysis as described in the dose-response protocol to determine if the proteasome inhibitor blocks PROTAC-mediated degradation of the target protein.
Visualizations
Caption: Mechanism of the PROTAC Hook Effect.
Caption: Experimental workflow for troubleshooting the hook effect.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
References
Technical Support Center: Optimizing PROTAC Linker Length for Improved Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to optimize Proteolysis-Targeting Chimera (PROTAC) linker length.
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a PROTAC, and why is its length so critical for efficacy?
A PROTAC is a heterobifunctional molecule that consists of a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1] The linker's primary function is to position the target protein and the E3 ligase in close proximity to facilitate the transfer of ubiquitin to the target protein, thereby marking it for degradation by the proteasome.[1][2]
The length of the linker is a crucial parameter that significantly influences the efficacy of a PROTAC.[1][3] An optimal linker length is necessary for the formation of a stable and productive ternary complex (target protein-PROTAC-E3 ligase).[1][2][4] If the linker is too short, it can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[1][2] Conversely, if the linker is too long, it may not effectively bring the two proteins together for efficient ubiquitination, leading to an unstable ternary complex.[1][2] Therefore, fine-tuning the linker length is a critical step in the development of a potent PROTAC.[4]
Q2: What are the most common types of linkers used in PROTAC design?
The most commonly used linkers in PROTAC design are flexible polyethylene (B3416737) glycol (PEG) and alkyl chains of varying lengths.[4][5] These are popular choices due to their ability to accommodate the formation of a productive ternary complex.[4] Other linker types include more rigid structures, such as those incorporating piperazine (B1678402) or triazole rings, which can help to modulate the conformational flexibility and physicochemical properties of the PROTAC.[4]
Q3: How does linker composition, beyond just length, affect PROTAC performance?
Linker composition plays a significant role in a PROTAC's overall performance by influencing its solubility, cell permeability, and metabolic stability.[4] For example, incorporating hydrophilic elements like PEG can improve solubility, while more rigid structures can enhance conformational stability.[4] The chemical nature of the linker can also impact the stability of the ternary complex and, consequently, the degradation efficiency.[4]
Q4: What is the "hook effect" in the context of PROTACs?
The "hook effect" is a phenomenon observed in PROTAC experiments where the degradation of the target protein decreases at high PROTAC concentrations.[1] This occurs because at excessive concentrations, the PROTAC molecules can independently bind to the target protein and the E3 ligase, forming binary complexes that prevent the formation of the productive ternary complex required for degradation.[4] Mitigating the hook effect often involves optimizing the PROTAC concentration and enhancing the cooperativity of ternary complex formation.[4]
Troubleshooting Guides
Problem 1: My PROTAC shows good binary binding to both the target protein and the E3 ligase, but I don't observe any significant degradation of the target protein.
This is a common challenge in PROTAC development and often points to issues with the formation of a stable and productive ternary complex.[4][6]
Potential Causes and Solutions:
-
Suboptimal Linker Length: Even with good binary affinities, the linker may not be the correct length to facilitate the formation of a stable and productive ternary complex. The spatial orientation of the target protein and E3 ligase is critical for ubiquitination.[4]
-
Solution: Synthesize a library of PROTACs with varying linker lengths. Even small changes in linker length can have a significant impact on degradation efficacy.[4]
-
-
Poor Cell Permeability: The physicochemical properties of your PROTAC, influenced by the linker, might be preventing it from efficiently crossing the cell membrane.[1]
-
Inefficient Ternary Complex Formation: The linker may not be promoting a conformation that leads to a stable ternary complex.
-
Solution: Directly evaluate ternary complex formation using biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). This can provide insights into the cooperativity of your system.[4]
-
Problem 2: I am observing a significant "hook effect" with my PROTAC, limiting its therapeutic window.
The "hook effect" can be mitigated by optimizing the linker design to favor the formation of the ternary complex over binary complexes.[6]
Potential Causes and Solutions:
-
Low Ternary Complex Cooperativity: The stability of the ternary complex is a key factor. A well-designed linker can create positive cooperativity, where the binding of the first protein increases the affinity for the second.[6]
-
High PROTAC Concentrations: The hook effect is concentration-dependent.[1]
-
Solution: Perform careful dose-response studies to identify the optimal concentration range for your PROTAC that maximizes degradation before the onset of the hook effect.[4]
-
Quantitative Data Summary
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair.[2] Empirical testing of a series of PROTACs with varying linker lengths is often necessary to identify the most potent degrader.[2]
Table 1: Impact of Linker Length on BRD4 Degradation
| PROTAC | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC A | PEG | 8 | >1000 | <20 |
| PROTAC B | PEG | 12 | 150 | 65 |
| PROTAC C | PEG | 16 | 25 | >90 |
| PROTAC D | PEG | 20 | 200 | 60 |
| PROTAC E | Alkyl | 10 | 500 | 40 |
| PROTAC F | Alkyl | 14 | 50 | >85 |
| PROTAC G | Alkyl | 18 | 350 | 55 |
Note: DC50 is the concentration of PROTAC required to induce 50% degradation of the target protein. Dmax is the maximum percentage of degradation achieved. Data is illustrative and based on general findings in the field.[2]
Table 2: Impact of Linker Length on ERα Degradation
| PROTAC | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC X | PEG | 12 | 800 | 30 |
| PROTAC Y | PEG | 16 | 75 | >95 |
| PROTAC Z | PEG | 20 | 650 | 45 |
Note: For ERα degradation, a 16-atom linker was found to be optimal, with both shorter and longer linkers resulting in significantly reduced efficacy.[2]
Experimental Protocols
1. Western Blot Analysis for Protein Degradation
This is the standard method for quantifying the reduction in target protein levels.[7]
-
Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. The following day, treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[7]
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[7]
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the proteins to a PVDF membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).[3]
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control.[3]
2. Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a biophysical technique used to measure the formation and stability of the ternary complex.[4]
-
Immobilization: Immobilize either the E3 ligase or the target protein onto the SPR sensor chip surface.[4]
-
Binary Interaction Analysis: First, measure the binary binding affinity of the PROTAC to the immobilized protein by flowing a solution of the PROTAC over the chip surface at various concentrations.[4][7]
-
Ternary Complex Analysis: Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner (the one not immobilized) over the sensor surface.[4]
-
Data Analysis: An increase in response units (RU) compared to the binary interaction indicates the formation of the ternary complex.[4]
3. Co-Immunoprecipitation (Co-IP) for Ternary Complex Detection
Co-IP can be used to confirm the formation of the ternary complex in a cellular context.
-
Cell Treatment and Lysis: Treat cells with the PROTAC or DMSO for a short period (e.g., 2-4 hours). Lyse the cells in a non-denaturing lysis buffer.[3]
-
Immunoprecipitation: Incubate the cell lysates with an antibody against either the target protein or the E3 ligase overnight at 4°C. Add protein A/G agarose (B213101) beads to pull down the antibody-protein complexes.[3]
-
Washing and Elution: Wash the beads several times to remove non-specific binding. Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.[3]
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the target protein and the E3 ligase to detect the co-precipitated proteins. An increased amount of the co-precipitated protein in the PROTAC-treated sample compared to the control indicates ternary complex formation.[3]
Visualizations
References
Technical Support Center: Improving PROTAC Solubility with Piperazine Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to enhancing the aqueous solubility of Proteolysis Targeting Chimeras (PROTACs) using piperazine-based linkers.
Troubleshooting Guide: Solving Solubility Issues
This guide provides a systematic workflow for addressing solubility-related problems encountered during your experiments.
Question: My piperazine-containing PROTAC is precipitating out of my aqueous assay buffer (e.g., PBS, cell culture media). What should I do?
Answer: Precipitation upon dilution of a DMSO stock solution is a common issue for PROTACs, which are often large, lipophilic molecules.[1][2] The abrupt solvent change from organic (DMSO) to aqueous buffer can cause the compound to crash out of solution.
Here is a step-by-step approach to troubleshoot this:
-
Verify Stock Solution: Ensure your DMSO stock is fully dissolved and free of particulates.
-
Optimize Dilution Method: Instead of a single large dilution, perform serial dilutions. Try pre-diluting the DMSO stock in a small volume of assay buffer containing a co-solvent before adding it to the final bulk volume.
-
Employ Co-solvents: For particularly challenging compounds, using a co-solvent in the final aqueous solution can maintain solubility. Prepare a mixed stock in DMSO and a co-solvent like PEG300 before the final aqueous dilution.[1]
-
Assess Final DMSO Concentration: While minimizing the final DMSO concentration is crucial (ideally <0.5% to avoid cellular toxicity), a slightly higher, yet tolerable, concentration may be needed to maintain solubility.[1]
-
Consider Formulation Strategies: If simple co-solvents are insufficient, investigate amorphous solid dispersions (ASDs). By embedding the PROTAC in a polymer matrix (e.g., HPMCAS, Eudragit), you can enhance its dissolution rate and maintain a supersaturated state in solution.[3][4]
Caption: A logical workflow for troubleshooting PROTAC precipitation.
Question: I incorporated a piperazine (B1678402) linker to improve my PROTAC's solubility, but the effect is negligible. Why is this happening?
Answer: While piperazine linkers are widely used to increase solubility via protonation, their effectiveness is highly dependent on the local chemical environment.[5][6][7] The pKa of the piperazine ring can be significantly lowered by nearby chemical groups, preventing it from being protonated at physiological pH (~7.4) and thus negating the intended solubility benefit.[5][6][]
Key factors to investigate:
-
Proximity of Electron-Withdrawing Groups (EWGs): If the piperazine nitrogen is positioned too close (e.g., α or β) to an electron-withdrawing group like an amide or ester carbonyl, the pKa will decrease.[] This inductive effect can quench protonation at physiological pH.[]
-
Linker Attachment Chemistry: An amide bond directly to the piperazine ring can significantly reduce its basicity.[6]
-
Molecular Conformation: The PROTAC may adopt a folded conformation in solution that shields the piperazine moiety from the solvent, preventing protonation.
Solutions:
-
Redesign the Linker: Increase the distance between the piperazine ring and any EWGs by inserting additional methylene (B1212753) units. Studies have shown that basicity reaches a maximum when a carbonyl group is at least three methylene units away.[6]
-
Modify Attachment Points: Alter the connection chemistry to be less electron-withdrawing.
-
Perform pKa Determination: Experimentally measure the pKa of your compound and key intermediates to understand how structural modifications impact the protonation state.[5][9]
Caption: Impact of linker structure on piperazine protonation and solubility.
Question: My PROTAC has good aqueous solubility with a piperazine linker, but it shows poor cellular activity. What is the issue?
Answer: Improving solubility is often a trade-off with other critical drug-like properties, particularly cell permeability.[10] While the ionized (protonated) form of the piperazine linker enhances aqueous solubility, it also increases the polar surface area (PSA) of the molecule, which can hinder its ability to passively diffuse across the lipid bilayer of the cell membrane.
Troubleshooting Steps:
-
Assess Permeability: Use an in vitro assay like the Parallel Artificial Membrane Permeability Assay (PAMPA) to measure the passive permeability of your PROTAC.[11] This will help determine if poor membrane transport is the root cause.
-
Balance Solubility and Permeability: The goal is to design a "molecular chameleon" that can exist in a less polar, folded conformation to cross the cell membrane and an extended, more polar state to remain soluble in the cytosol.[12][13]
-
Linker Optimization:
-
Replace purely flexible linkers (like PEG) with more rigid structures containing piperazine.[12][13] Rigidity can help pre-organize the PROTAC into a conformation favorable for both permeability and ternary complex formation.
-
Incorporate both piperazine and more hydrophobic elements (e.g., alkyl chains, phenyl rings) into the linker to strike a balance between solubility and lipophilicity.[14]
-
The two clinical-stage oral PROTACs, ARV-110 and ARV-471, both contain short, rigid linkers with piperidine (B6355638) and piperazine moieties, highlighting this successful strategy.[11][15]
-
Frequently Asked Questions (FAQs)
Q1: How does a piperazine linker theoretically improve PROTAC solubility? A piperazine ring contains basic nitrogen atoms.[] In an environment with a pH below its pKa, these nitrogens can accept a proton (become protonated), acquiring a positive charge. This ionization dramatically increases the molecule's interaction with polar water molecules, thereby enhancing its aqueous solubility.[5][6][7] This strategy introduces an ionizable handle without the high flexibility and potential metabolic liabilities of long PEG chains.[]
Q2: What are the main trade-offs when using piperazine linkers? The primary trade-off is between solubility and permeability. As discussed, the protonated state that improves solubility also increases polarity, which can reduce passive cell permeability.[16] Additionally, while rigid linkers containing piperazine can improve metabolic stability, they may also unfavorably restrict the PROTAC's conformation, potentially hindering the formation of a productive ternary complex between the target protein and the E3 ligase.[11]
Q3: Besides solubility, are there other benefits to using piperazine linkers? Yes. Incorporating a piperazine ring adds rigidity to the linker.[5][16] This can be advantageous for several reasons:
-
Improved Metabolic Stability: A more rigid structure can be less susceptible to enzymatic degradation compared to flexible alkyl or PEG chains.[]
-
Favorable Conformation: A semi-rigid backbone can help pre-organize the warhead and E3 ligand into a conformation that is more favorable for forming the ternary complex, potentially increasing degradation potency.[]
-
Endosomal Escape: The protonation of the piperazine in the acidic environment of the endosome may help promote membrane escape into the cytosol.[]
Q4: What are alternative or complementary strategies if a piperazine linker is not sufficient to solve solubility issues? If linker modification alone is not enough, several formulation strategies can be employed to improve the solubility of the final drug product:
-
Amorphous Solid Dispersions (ASDs): This is a well-established technique where the PROTAC is dispersed in a polymer matrix in an amorphous state.[3][4] The amorphous form has a higher energy state and dissolves more readily than the crystalline form.[3]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles can encapsulate the PROTAC, aiding its dissolution and absorption.[4]
-
Prodrugs: A prodrug strategy involves masking a polar functional group with a lipophilic moiety, which is later cleaved in vivo to release the active PROTAC. This can improve permeability, though it may also increase molecular weight.[17]
Caption: General structure of a PROTAC with a piperazine linker.
Quantitative Data Summary
| PROTAC Target | Original Linker | Modified Linker | Observed Effect on Solubility | Reference |
| BRD4 Degrader | Triazole-only | Piperazine-PEG Hybrid | Rescued solubility; original compound precipitated, while the modified one showed a linear exposure-response in vivo. | [] |
| Androgen Receptor | Linear Alkyl/PEG | Piperazine/Piperidine | Significantly improved aqueous solubility (e.g., compound ARD-69). | [11] |
| Pirin Degrader | Ether-based | Methylene Piperazine | Maintained acceptable LogD while reducing HBD count; kinetic solubility of ~5 µM. | [14] |
| General PROTAC | Alkyl Chain | Piperazine/Pyrimidine | Led to more soluble and potent compounds. | [11] |
Key Experimental Protocols
Protocol 1: Kinetic Solubility Assay by Nephelometry
This high-throughput protocol assesses the concentration at which a compound begins to precipitate from an aqueous buffer after dilution from a DMSO stock.
Materials:
-
PROTAC compound
-
100% DMSO
-
Aqueous assay buffer (e.g., PBS, pH 7.4)
-
96-well or 384-well clear-bottom assay plates
-
Plate shaker
-
Nephelometer or plate reader capable of measuring light scattering
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the PROTAC (e.g., 10-20 mM) in 100% DMSO. Ensure it is fully dissolved.[1]
-
Serial Dilution: In a DMSO-source plate, perform a serial dilution (e.g., 1:2 or 1:3) of the stock solution to create a range of concentrations.
-
Transfer to Assay Plate: Transfer a small, precise volume (e.g., 1-2 µL) of the DMSO dilutions into the wells of an assay plate pre-filled with the aqueous buffer. The final DMSO concentration should be kept constant and low (e.g., ≤1%).[2]
-
Incubation: Seal the plate and shake it at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours) to allow for equilibration.[2]
-
Measurement: Measure the turbidity or light scattering in each well using a nephelometer.
-
Data Analysis: Plot the light scattering signal against the PROTAC concentration. The point at which the signal significantly increases above the background indicates the onset of precipitation and defines the kinetic solubility limit.
Protocol 2: pKa Determination via Potentiometric Titration
This protocol determines the pKa of the piperazine moiety, providing critical information on its protonation state at physiological pH.
Materials:
-
PROTAC compound or relevant intermediate
-
Ionic Strength Adjusted (ISA) water (e.g., 0.15 M KCl)
-
Acids and bases for titration (e.g., 0.5 M HCl, 0.5 M KOH)
-
Automated potentiometric titrator (e.g., SiriusT3)
-
Calibrated pH electrode
Procedure:
-
Sample Preparation: Dissolve a precise amount of the compound in ISA water. If solubility is low, a small amount of co-solvent (e.g., methanol) or a DMSO stock can be used, though this must be accounted for in the analysis.[9]
-
Titration Setup: Place the sample vessel in the automated titrator and insert the calibrated pH electrode and titrant dispenser.
-
Titration: The instrument will perform an acid-base titration, adding precise volumes of titrant (acid or base) and recording the pH at each step. For a basic compound like a piperazine-containing PROTAC, the titration typically starts at a low pH (e.g., 2) and titrates up to a high pH (e.g., 12).[9]
-
Data Analysis: The instrument's software analyzes the resulting pH vs. titrant volume curve. The inflection point(s) on the curve correspond to the pKa value(s) of the ionizable group(s) in the molecule. The pKa is the pH at which 50% of the piperazine is in its protonated form and 50% is in its neutral form.
-
Interpretation: Compare the experimentally determined pKa to the physiological pH (7.4). A pKa significantly above 7.4 indicates that the piperazine will be predominantly protonated and should contribute positively to aqueous solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. scispace.com [scispace.com]
- 10. benchchem.com [benchchem.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. explorationpub.com [explorationpub.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 17. drugdiscoverytrends.com [drugdiscoverytrends.com]
Technical Support Center: Enhancing Ternary Complex Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the stability of ternary complexes in their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during ternary complex formation and characterization.
Issue 1: Low or No Ternary Complex Formation Detected
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Poor Protein Quality | Verify the purity, concentration, and folding of the target protein and E3 ligase using SDS-PAGE, size-exclusion chromatography, and dynamic light scattering (DLS). Ensure proteins are free of aggregation.[1] |
| Inactive Small Molecule | Confirm the identity, purity, and concentration of the PROTAC or molecular glue using techniques like NMR and mass spectrometry. Assess the binding of the small molecule to its individual protein partners (target and E3 ligase) through binary binding assays.[1] |
| Suboptimal Assay Conditions | Optimize buffer components, pH, salt concentration, and temperature. Screen different buffer systems to find conditions that favor complex formation.[2] |
| Steric Hindrance | If using a PROTAC, the linker length or attachment points may not be optimal, leading to steric clashes between the proteins.[3][4] Synthesize and test a library of PROTACs with varying linker lengths and compositions to identify a linker that promotes a productive ternary complex.[3] |
| Negative Cooperativity | The binding of one protein to the small molecule may hinder the binding of the second protein.[5] Redesign the small molecule to promote favorable protein-protein interactions within the ternary complex. |
Experimental Workflow for Troubleshooting Low Ternary Complex Formation
Caption: Troubleshooting workflow for low ternary complex formation.
Issue 2: "Hook Effect" Observed in Dose-Response Curves
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| High PROTAC/Glue Concentration | At high concentrations, the bifunctional molecule saturates both the target protein and the E3 ligase, favoring the formation of binary complexes over the desired ternary complex.[1][3][6] |
| Low Cooperativity | If the ternary complex is not significantly more stable than the binary complexes, the hook effect will be more pronounced.[1] |
Mitigation Strategies
-
Titrate the Small Molecule: Perform a wide, serial dilution of the PROTAC or molecular glue to identify the optimal concentration range for ternary complex formation and to fully characterize the bell-shaped dose-response curve.[1][2]
-
Optimize Protein Concentrations: Adjusting the concentrations of the target protein and E3 ligase can shift the hook effect to higher small molecule concentrations.[1]
-
Enhance Cooperativity: Design and synthesize new molecules with improved protein-protein interactions within the ternary complex to increase positive cooperativity.[1]
Logical Diagram of the Hook Effect
Caption: The hook effect at varying PROTAC concentrations.
Issue 3: Discrepancy Between Biochemical and Cellular Assay Results
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Different Experimental Environments | Purified proteins in a biochemical assay do not fully replicate the complex cellular milieu.[3] Factors such as molecular crowding, post-translational modifications, and the presence of endogenous binding partners can influence ternary complex stability in cells. |
| Cellular Uptake and Stability | The PROTAC or molecular glue may have poor cell permeability or be rapidly metabolized, resulting in a lower effective intracellular concentration than what is used in biochemical assays.[3] |
| "Unproductive" Ternary Complex | A stable ternary complex observed biochemically may not be "productive" in a cellular context. This means the geometry of the complex may not be suitable for the E3 ligase to efficiently ubiquitinate the target protein.[1] |
Troubleshooting Steps
-
Validate with Orthogonal Assays: Use a combination of in vitro (e.g., TR-FRET, AlphaLISA) and in-cell (e.g., NanoBRET, CETSA) assays to confirm ternary complex formation.[3]
-
Assess Cell Permeability and Stability: Evaluate the ability of the compound to enter cells and remain intact over time using methods like LC-MS/MS.[3]
-
Structural Biology: If possible, obtain a crystal structure or cryo-EM structure of the ternary complex to understand its geometry and guide the design of more effective molecules.
Frequently Asked Questions (FAQs)
Q1: What is cooperativity in the context of ternary complexes, and why is it important?
A1: Cooperativity (α) is a measure of how the binding of one protein to the PROTAC/molecular glue affects the binding of the second protein.[7] It is calculated as the ratio of the binary and ternary binding affinities.[5][8]
-
Positive Cooperativity (α > 1): The formation of the binary complex enhances the binding of the second protein, leading to a more stable ternary complex.[5][9] This is desirable for potent protein degradation.
-
Negative Cooperativity (α < 1): The formation of the binary complex hinders the binding of the second protein, resulting in a less stable ternary complex.[5]
-
No Cooperativity (α = 1): The binding events are independent.[6]
Positive cooperativity is a key goal in the design of PROTACs and molecular glues as it leads to the preferential formation of the ternary complex, even at low compound concentrations.[7]
Q2: Which biophysical techniques are best for measuring ternary complex stability?
A2: Several techniques can be used, each with its own advantages. A multi-faceted approach is often recommended.[10]
| Technique | Information Provided | Key Considerations |
| Isothermal Titration Calorimetry (ITC) | Provides a complete thermodynamic profile of the binding event, including affinity (KD), enthalpy (ΔH), and entropy (ΔS). It is considered a gold-standard for measuring cooperativity.[9][11][12] | Requires relatively large amounts of pure, soluble protein. |
| Surface Plasmon Resonance (SPR) | Measures real-time binding kinetics, providing on-rates (kon) and off-rates (koff) in addition to affinity (KD).[4][13] | One binding partner must be immobilized on a sensor chip, which can sometimes affect its activity. |
| Bio-Layer Interferometry (BLI) | Similar to SPR, it provides real-time kinetic data. It is often higher throughput than SPR.[13] | Can be less sensitive than SPR for very fast or weak interactions. |
| NanoBRET™/FRET | These proximity-based assays can be performed in live cells, providing a more physiologically relevant measure of ternary complex formation.[5][14][15] | Requires genetic modification of the target protein or E3 ligase to incorporate fluorescent or luminescent tags. |
Q3: How does the linker in a PROTAC affect ternary complex stability?
A3: The linker is not just a passive tether; it plays a critical role in determining the stability and productivity of the ternary complex.[4][16] The length, rigidity, and chemical composition of the linker dictate the orientation of the target protein relative to the E3 ligase.[3] An optimal linker will promote favorable protein-protein interactions, leading to positive cooperativity and a stable, productive ternary complex.[4] Conversely, a suboptimal linker can lead to steric clashes and an unstable or unproductive complex.
Signaling Pathway of PROTAC-Mediated Protein Degradation
Caption: PROTAC-induced ternary complex formation and protein degradation.
Experimental Protocols
Protocol 1: Isothermal Titration Calorimetry (ITC) for Measuring Cooperativity
This protocol is adapted from established methodologies for assessing ternary complex thermodynamics.[9][11]
Objective: To determine the binding affinity and thermodynamics of binary and ternary complex formation and to calculate the cooperativity factor (α).
Materials:
-
Purified target protein (POI)
-
Purified E3 ligase
-
PROTAC/molecular glue
-
ITC instrument
-
Appropriate ITC buffer (e.g., PBS or HEPES, pH 7.4), degassed
Procedure:
Part 1: Binary Titrations
-
POI + Small Molecule:
-
Load the ITC cell with the POI (e.g., 10-20 µM).
-
Load the injection syringe with the small molecule (e.g., 100-200 µM).
-
Perform the titration and analyze the data to determine the dissociation constant (KD1).
-
-
E3 Ligase + Small Molecule:
-
Load the ITC cell with the E3 ligase (e.g., 10-20 µM).
-
Load the injection syringe with the small molecule (e.g., 100-200 µM).
-
Perform the titration and analyze the data to determine the dissociation constant (KD2).
-
Part 2: Ternary Titration
-
(POI + Small Molecule) + E3 Ligase:
-
Load the ITC cell with the E3 ligase (e.g., 10-20 µM).
-
Load the injection syringe with a pre-mixed, saturated solution of the POI and the small molecule. The concentration of the small molecule should be in excess to ensure all POI is in a binary complex.
-
Perform the titration of the pre-formed binary complex into the E3 ligase.
-
Analyze the data to determine the dissociation constant for the ternary complex formation (KDT).
-
Data Analysis:
-
Fit the binding isotherms from each titration to an appropriate binding model to obtain the dissociation constants (KD).
-
Calculate the cooperativity factor (α) using the formula: α = KD1 / KDT
Quantitative Data Summary (Example)
| Interaction | KD (nM) | ΔH (kcal/mol) | TΔS (kcal/mol) | Cooperativity (α) |
| POI + PROTAC (KD1) | 100 | -8.5 | -1.2 | N/A |
| E3 + PROTAC (KD2) | 250 | -7.2 | -1.5 | N/A |
| (POI-PROTAC) + E3 (KDT) | 10 | -12.1 | -1.1 | 10 |
| Interpretation | A cooperativity factor of 10 indicates strong positive cooperativity, meaning the ternary complex is 10-fold more stable than the POI-PROTAC binary complex. |
References
- 1. benchchem.com [benchchem.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. diva-portal.org [diva-portal.org]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. Molecular glues stabilize water-mediated hydrogen bonds in ternary complexes [arxiv.org]
- 9. portlandpress.com [portlandpress.com]
- 10. Biophysical and Computational Approaches to Study Ternary Complexes: A 'Cooperative Relationship' to Rationalize Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Biophysical Approaches for Investigating the Dynamics and Cooperativity of Ternary Complexes in Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jove.com [jove.com]
- 14. DSpace [diposit.ub.edu]
- 15. Ternary Complex Formation [worldwide.promega.com]
- 16. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Boc Deprotection in Multi-Step Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimization of the tert-butyloxycarbonyl (Boc) deprotection step in multi-step synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during Boc deprotection experiments.
1. Why is my Boc deprotection incomplete?
Incomplete deprotection is a common issue and can be attributed to several factors:
-
Insufficient Acid Strength or Concentration: The cleavage of the Boc group is an acid-catalyzed process.[1] If the acid is too weak or its concentration is too low, the reaction may not proceed to completion. For instance, a comparison in solid-phase peptide synthesis showed that 55% TFA in dichloromethane (B109758) (DCM) could lead to higher purity peptides than 100% TFA, possibly due to better resin swelling and solvent transfer, which highlights the importance of optimizing acid concentration.[1]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process; therefore, short reaction times or low temperatures may be insufficient for complete removal of the Boc group.[1] While many deprotections are effective at room temperature, some substrates may necessitate longer reaction times or gentle heating.[1][2]
-
Steric Hindrance: The bulky nature of the substrate, such as in the case of high molecular weight polyethylene (B3416737) glycol (PEG) linkers or hindered amino acids, can sterically hinder the acid's approach to the Boc-protected amine, thus slowing down the reaction rate.[1][3]
-
Solvent Issues: The choice of solvent is critical to ensure that both the substrate and the acidic reagent are fully solvated. Dichloromethane (DCM) is a commonly used solvent for trifluoroacetic acid (TFA)-mediated deprotection.[1]
-
Reagent Quality: Trifluoroacetic acid (TFA) is hygroscopic, and the presence of water can decrease the effective acidity of the reaction medium, leading to a slower deprotection rate.[2]
Solutions:
-
Increase the acid concentration (e.g., from 20% TFA in DCM to 50% TFA in DCM).[1]
-
Extend the reaction time and monitor the progress using an appropriate analytical technique such as TLC, LC-MS, or NMR.[1][2]
-
Consider switching to a stronger acid system, for example, 4M HCl in 1,4-dioxane (B91453).[1]
-
Ensure the chosen solvent provides good solubility for the substrate.[1]
2. I am observing unexpected side products. What could be the cause?
The formation of side products is often linked to the reactivity of the intermediates generated during deprotection.
-
t-Butylation: The electrophilic tert-butyl cation formed during the reaction can alkylate nucleophilic sites on the substrate, such as electron-rich aromatic rings (e.g., in tryptophan) or sulfur-containing residues (e.g., methionine and cysteine), leading to byproducts with a mass increase of 56 Da.[4][5]
-
Trifluoroacetylation: When using TFA, the newly deprotected amine can be acylated by a trifluoroacetyl group, forming an undesired byproduct.[4]
-
Aspartimide Formation: In peptide synthesis, particularly when dealing with aspartic acid residues, aspartimide formation can occur. While Boc deprotection is acidic, subsequent neutralization steps can trigger this side reaction.[3]
-
Degradation of Other Acid-Sensitive Functional Groups: The harsh acidic conditions required for Boc deprotection can also cleave other acid-labile protecting groups like tert-butyl esters or trityl groups.[1][3]
Solutions:
-
Use of Scavengers: To prevent t-butylation, it is highly recommended to add scavengers to the deprotection cocktail. Common scavengers include triethylsilane (TES), triisopropylsilane (B1312306) (TIPS), and water, typically at a concentration of 1-5% (v/v).[6][7]
-
Milder Deprotection Conditions: To avoid the degradation of other acid-sensitive groups, consider using milder deprotection methods.[3] Options include:
-
Oxalyl chloride in methanol (B129727).[3][8]
-
Silica gel in refluxing toluene (B28343).[3]
-
Bismuth(III) trichloride (B1173362) in acetonitrile/water.[3]
-
Aqueous phosphoric acid.[3]
-
Thermal deprotection by heating the substrate in a suitable solvent.[9][10]
-
-
For Aspartimide Formation: If possible, use milder bases for neutralization after the acidic deprotection step.[3]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of Boc deprotection?
A1: The Boc group is an acid-labile protecting group for amines. The deprotection mechanism involves the protonation of the carbamate (B1207046) by an acid, leading to the cleavage of the C-O bond. This results in the formation of a stable tert-butyl cation and a carbamic acid. The carbamic acid is unstable and subsequently decomposes into the free amine and carbon dioxide. The tert-butyl cation can be trapped by a scavenger or can eliminate a proton to form isobutylene.[4][11][12]
Q2: What are the standard reaction conditions for Boc deprotection?
A2: Standard conditions typically involve treating the Boc-protected substrate with a strong acid in an organic solvent. Common reagents include a 1:1 or 1:4 ratio of trifluoroacetic acid (TFA) in dichloromethane (DCM) or a 4M solution of hydrogen chloride (HCl) in 1,4-dioxane. Reaction times usually range from 30 minutes to a few hours at room temperature.
Q3: How can I monitor the progress of my deprotection reaction?
A3: Thin Layer Chromatography (TLC) is a straightforward method to monitor the reaction's progress, as the deprotected amine will have a different Rf value than the starting material.[2] Staining the TLC plate with ninhydrin (B49086) is very effective, as it produces a distinct color (usually purple) with the newly formed primary or secondary amine.[2] You can also use Nuclear Magnetic Resonance (NMR) spectroscopy to observe the disappearance of the characteristic t-butyl singlet (around 1.4 ppm) or Infrared (IR) spectroscopy to see the appearance of the N-H stretching bands of the free amine.[2]
Q4: Are there catalytic methods for Boc deprotection?
A4: Yes, catalytic methods offer milder alternatives to the use of strong acids in stoichiometric amounts. Iron(III) salts, such as FeCl₃, have been shown to efficiently catalyze the selective deprotection of the N-Boc group.[13] This can be a more sustainable and cleaner process, sometimes not requiring a purification step.[13] Other catalytic systems include the use of solid Brønsted acid catalysts like H-BEA zeolite in continuous flow reactors, which can facilitate product separation and enhance efficiency.[14]
Q5: When should I consider thermal Boc deprotection?
A5: Thermal deprotection, which involves heating the substrate in a suitable solvent without a catalyst, is a good option when your compound is sensitive to acidic conditions.[9][15] This method can be performed in various solvents, with methanol and trifluoroethanol showing high efficiency.[16] However, high temperatures may lead to side reactions like elimination or racemization in chiral substrates.[10] Continuous flow technology can be advantageous for thermal deprotections, allowing for precise control over temperature and residence time.[16]
Quantitative Data Summary
The following table summarizes common reaction conditions for various Boc deprotection methods.
| Method | Reagent(s) | Concentration | Solvent | Temperature (°C) | Time | Notes |
| Acidic | Trifluoroacetic Acid (TFA) | 20-50% | Dichloromethane (DCM) | Room Temperature | 30 min - 2 h | Scavengers (e.g., 2.5% TES, 2.5% H₂O) are often added.[6] |
| Hydrogen Chloride (HCl) | 4M | 1,4-Dioxane | 0 to Room Temperature | 30 min - 2 h | Often considered milder than TFA-based methods.[6] | |
| Oxalyl Chloride | 3 equivalents | Methanol | Room Temperature | 1-4 h | A mild alternative for acid-sensitive substrates.[3] | |
| Thermal | None | - | TFE or Methanol | 120-240 | 25-90 min | Conditions can be tuned to optimize yield.[16] |
| Catalytic | Iron(III) Chloride (FeCl₃) | 0.3-1 equivalent | - | - | Short reaction times | A sustainable and clean method.[13] |
Experimental Protocols
Protocol 1: General Procedure for Boc Deprotection with TFA in DCM
-
Preparation of Deprotection Cocktail: Prepare a solution of 25-50% TFA in DCM. If your substrate contains sensitive residues (e.g., tryptophan, methionine, cysteine), add a scavenger such as 2.5% triethylsilane and 2.5% water.[6]
-
Reaction: Add the deprotection cocktail to the Boc-protected substrate at room temperature.
-
Monitoring: Stir the reaction for 30 minutes to 2 hours, monitoring the progress by TLC or LC-MS.[6]
-
Work-up: Once the reaction is complete, remove the TFA and DCM under reduced pressure. Co-evaporation with toluene can help remove residual TFA. The crude product is often obtained as the TFA salt.[6]
Protocol 2: General Procedure for Boc Deprotection with HCl in Dioxane
-
Dissolution: Dissolve the Boc-protected amine in a minimal amount of a suitable co-solvent (e.g., methanol, DCM) if necessary.
-
Acid Addition: Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents) to the substrate solution at 0 °C.[6]
-
Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.[6]
-
Work-up: Upon completion, remove the solvent under reduced pressure. The resulting hydrochloride salt can often be precipitated by trituration with diethyl ether and collected by filtration.[6]
-
Neutralization (Optional): If the free amine is required, dissolve the hydrochloride salt in a suitable solvent and neutralize with a mild base (e.g., saturated aqueous NaHCO₃ solution).[6]
Protocol 3: Mild Boc Deprotection with Oxalyl Chloride in Methanol
-
Dissolution: In a dry round-bottom flask, dissolve the Boc-protected substrate (1 equivalent) in methanol.[3]
-
Reagent Addition: Stir the solution at room temperature and carefully add oxalyl chloride (3 equivalents). An immediate temperature increase may be observed.[3]
-
Reaction: Continue stirring at room temperature for 1-4 hours, depending on the substrate. Monitor the reaction by TLC.
-
Work-up: Upon completion, remove the solvent in vacuo to obtain the deprotected product, typically as its hydrochloride salt.[3]
Visual Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 11. benchchem.com [benchchem.com]
- 12. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 13. A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving Metabolic Stability of Piperazine-Containing PROTACs
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in overcoming challenges related to the metabolic stability of piperazine-containing PROTACs.
Frequently Asked Questions (FAQs)
Q1: Why is the piperazine (B1678402) moiety a common site of metabolic instability in PROTACs?
The piperazine ring, while often incorporated into PROTAC linkers to improve physicochemical properties like solubility and permeability, is susceptible to several metabolic transformations.[1][2][3] The primary metabolic liabilities include:
-
N-dealkylation: This is a major metabolic pathway where enzymes, particularly Cytochrome P450 (CYP) isoforms like CYP3A4, CYP2C19, and CYP2D6, remove alkyl groups attached to the piperazine nitrogens.[4][5]
-
Oxidation: The piperazine ring can undergo oxidation to form various metabolites. This can occur on the ring carbons or nitrogens and is often catalyzed by CYP enzymes such as CYP1A2 and CYP3A4.[4]
-
Ring Hydroxylation: CYP2D6 can catalyze the hydroxylation of the piperazine ring itself.[6]
These metabolic "hotspots" can lead to rapid clearance and reduced in vivo efficacy of the PROTAC.[7][8]
Q2: Which specific enzymes are primarily responsible for piperazine metabolism?
Cytochrome P450 (CYP) enzymes are the main catalysts for piperazine metabolism. Studies have identified several key isoforms:
-
CYP3A4: Involved in both N-dealkylation and oxidation.[1][4]
-
CYP2D6: Plays a significant role in N-dealkylation and hydroxylation.[4][5][6]
-
CYP2C19: A major contributor to N-demethylation.[4]
-
CYP1A2: Also contributes to oxidation and N-dealkylation.[4][5]
Understanding which CYP isoform is responsible for the metabolism of a specific PROTAC is crucial for developing targeted strategies to improve stability.
Q3: How does the chemical environment around the piperazine ring affect its stability?
The stability of the piperazine ring is highly sensitive to the nature of the adjacent chemical groups in the linker.[1][]
-
Electron-withdrawing groups: Attaching electron-withdrawing groups, such as an amide carbonyl, near the piperazine nitrogens can decrease their basicity (pKa).[][10] This can make them less susceptible to enzymatic metabolism. Linking a piperazine ring via an amide bond has been shown to be a good strategy to prevent N-dealkylation reactions.[11][12]
-
Steric Hindrance: Introducing bulky groups near the metabolic soft spots can sterically hinder the approach of metabolic enzymes, thereby improving stability.
-
Rigidification: Incorporating the piperazine into a more rigid linker structure can limit its conformational flexibility, which may reduce its ability to fit into the active site of metabolic enzymes.[2][3][7]
Troubleshooting Guide
Problem: My piperazine-containing PROTAC shows high clearance in Human Liver Microsomes (HLM).
If your PROTAC is rapidly metabolized in HLM assays, it indicates a significant metabolic liability. The following workflow can help diagnose and address the issue.
Caption: Workflow for addressing low PROTAC metabolic stability.[7]
Solution Strategies & Methodologies
1. Metabolite Identification and Pathway Analysis: The first step is to identify the structure of the metabolites to pinpoint the exact site of metabolism.[13]
-
Protocol: Use high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) to analyze samples from the HLM assay.[14][15] Compare the mass spectra of the parent PROTAC with the detected metabolites to identify biotransformations such as hydroxylation, N-dealkylation, or oxidation.[15]
2. Blocking Metabolic Hotspots: Once a metabolic "soft spot" is identified, you can modify that specific position to prevent enzymatic action.[7][13]
| Modification Strategy | Description | Example Application | Expected Outcome |
| Deuteration | Replace a hydrogen atom at the metabolic site with deuterium. The stronger C-D bond can slow down CYP-mediated metabolism (Kinetic Isotope Effect). | Replace α-hydrogens next to a piperazine nitrogen. | Increased metabolic half-life (t½). |
| Fluorination | Introduce a fluorine atom at or near the site of metabolism. Fluorine is a strong electron-withdrawing group and is resistant to oxidation. | Add a fluorine atom to an adjacent aromatic ring or alkyl chain. | Block hydroxylation, increase t½. |
| N-Amidation | Connect the piperazine ring to the linker via an amide bond.[11] | ...-C(=O)-N(piperazine)-... | Prevents N-dealkylation.[11][12] |
3. Comparative Metabolic Stability of Modified PROTACs: The table below illustrates hypothetical data from an HLM assay comparing a parent PROTAC with modified versions.
| Compound | Modification | HLM Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| PROTAC-Parent | - | 15 | 46.2 |
| PROTAC-D4 | Deuteration at α-carbon | 45 | 15.4 |
| PROTAC-F | Fluorination on adjacent phenyl | 62 | 11.2 |
| PROTAC-Amide | Amide linkage to piperazine | >120 | <5.8 |
Key Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
Objective: To determine the rate of metabolic degradation of a PROTAC when incubated with HLMs.[7][16]
Materials:
-
Test PROTAC compound and controls (e.g., Verapamil for high turnover, Warfarin for low turnover).[7]
-
Human Liver Microsomes (HLM).
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P dehydrogenase).[7]
-
Phosphate (B84403) buffer (100 mM, pH 7.4).
-
Quenching solution: Cold acetonitrile (B52724) with an internal standard (e.g., Tolbutamide).[7]
-
LC-MS/MS system.
Procedure:
-
Preparation: Prepare stock solutions of the test PROTAC and controls in DMSO. Create working solutions by diluting stocks in phosphate buffer (final DMSO concentration <0.5%).
-
Incubation Setup: In a 96-well plate, pre-warm a mixture of HLM (final concentration ~0.5 mg/mL) and phosphate buffer at 37°C for 5-10 minutes.
-
Reaction Initiation: Add the test PROTAC working solution to the HLM mixture. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.[17]
-
Quenching: Immediately add the aliquot to a well containing cold acetonitrile with the internal standard to stop the reaction and precipitate proteins.[7][18]
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Analyze the samples to quantify the remaining parent PROTAC concentration at each time point relative to the internal standard.
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining PROTAC against time.[7]
-
Determine the slope (k) of the linear portion of the curve.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .[17]
-
Calculate intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (Incubation Volume / Protein Amount) .[16][17]
Protocol 2: Reaction Phenotyping with Recombinant CYP Isoforms
Objective: To identify which CYP450 isoform(s) are responsible for metabolizing the PROTAC.
Procedure: This protocol is similar to the HLM assay, with the key difference being the use of individual recombinant human CYP enzymes (e.g., rCYP3A4, rCYP2D6, etc.) instead of the HLM mixture. By observing which recombinant enzyme significantly depletes the parent PROTAC, you can identify the primary metabolizing pathway. Alternatively, specific chemical inhibitors for each CYP isoform can be added to the HLM incubation to see which inhibitor prevents the PROTAC's metabolism.[5]
Caption: Experimental workflow for stability and metabolite analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 3. tandfonline.com [tandfonline.com]
- 4. The metabolism of the piperazine-type phenothiazine neuroleptic perazine by the human cytochrome P-450 isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cyp2D6 catalyzes 5-hydroxylation of 1-(2-pyrimidinyl)-piperazine, an active metabolite of several psychoactive drugs, in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 12. scispace.com [scispace.com]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. lcms.labrulez.com [lcms.labrulez.com]
- 15. lcms.cz [lcms.cz]
- 16. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 17. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Validating Cereblon Engagement of Thalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
The successful development of Proteolysis Targeting Chimeras (PROTACs) that hijack the Cereblon (CRBN) E3 ubiquitin ligase hinges on the critical initial step: effective engagement of the thalidomide-based ligand with CRBN. Validating this interaction is paramount for establishing structure-activity relationships (SAR), ensuring on-target activity, and ultimately, predicting the degradation efficiency of the PROTAC. This guide provides a comprehensive comparison of key experimental methods to validate and quantify the engagement of thalidomide-based PROTACs with CRBN, complete with supporting data, detailed protocols, and visual workflows.
The Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Thalidomide-based PROTACs are heterobifunctional molecules composed of a ligand that binds to the protein of interest (POI), a linker, and a thalidomide- or analog-derived ligand that recruits the CRBN E3 ligase.[1][2] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the proteasome.[3][4] The formation and stability of the ternary complex (POI-PROTAC-CRBN) are critical determinants of degradation efficacy.[5][6]
Comparative Analysis of Validation Methods
A multi-faceted approach employing both biophysical and cell-based assays is crucial for a thorough validation of CRBN engagement. The following tables summarize and compare the most common techniques.
Table 1: Comparison of Biophysical (In Vitro) Assays for CRBN Engagement
| Assay | Principle | Key Parameters Measured | Typical Affinity Range | Advantages | Limitations |
| Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescently labeled thalidomide (B1683933) analog upon displacement by the PROTAC.[7][8] | Dissociation constant (Kd), Inhibition constant (Ki), IC50 | nM to µM | Homogeneous, high-throughput, cost-effective. | Requires a fluorescent probe, indirect measurement of binding. |
| Isothermal Titration Calorimetry (ITC) | Directly measures the heat released or absorbed upon binding of the PROTAC to CRBN.[9][10] | Dissociation constant (Kd), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) | nM to µM | Label-free, provides full thermodynamic profile, direct measurement. | Requires large amounts of pure protein, lower throughput, sensitive to buffer composition. |
| AlphaLISA | A bead-based immunoassay that measures the proximity of tagged CRBN and a tagged POI in the presence of a PROTAC.[3][11] | Ternary complex formation, Relative binding affinity | pM to µM | Homogeneous, high-throughput, sensitive. | Indirect measurement, requires tagged proteins, susceptible to "hook effect" at high concentrations. |
Table 2: Comparison of Cell-Based Assays for CRBN Engagement and Degradation
| Assay | Principle | Key Parameters Measured | Typical Readout | Advantages | Limitations |
| NanoBRET™ Target Engagement | Measures Bioluminescence Resonance Energy Transfer (BRET) between NanoLuc-tagged CRBN and a fluorescent tracer, which is competed off by the PROTAC.[12] | Intracellular IC50 | BRET ratio | Live-cell assay, provides intracellular target engagement data, high-throughput. | Requires genetic modification of CRBN, relies on a specific tracer. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of CRBN upon PROTAC binding in cells or lysates.[13][14] | Thermal shift (ΔTm), Target engagement | Western Blot, AlphaLISA, Mass Spectrometry | Label-free, can be performed in intact cells and tissues, confirms direct target binding. | Lower throughput, can be technically challenging. |
| Quantitative Proteomics | Measures the abundance of the target protein and other proteins in the proteome after PROTAC treatment.[15][16] | DC50 (50% degradation concentration), Dmax (maximum degradation), Off-target effects | Mass Spectrometry | Unbiased, proteome-wide analysis of degradation and off-target effects, highly quantitative. | Technically complex, expensive, lower throughput. |
| Western Blot | Quantifies the amount of target protein in cell lysates after PROTAC treatment.[5][17] | DC50, Dmax | Band intensity | Widely accessible, relatively inexpensive, direct measure of degradation. | Lower throughput, semi-quantitative without careful normalization. |
Quantitative Data for CRBN Engagement and Degradation
The following tables provide representative quantitative data from various studies to illustrate the typical values obtained from the assays described above.
Table 3: Representative Biophysical Data for Thalidomide Analog and PROTAC Binding to CRBN
| Compound | Assay | Parameter | Value | Reference |
| Thalidomide | ITC | Kd | ~250 nM | [9] |
| Lenalidomide | ITC | Kd | ~178 nM | [9] |
| Pomalidomide | FP | IC50 | 153.9 nM | [7] |
| Pomalidomide | ITC | Kd | ~157 nM | [9] |
| RC-1 (BTK PROTAC) | NanoBRET | IC50 (CRBN) | 0.25 µM | [12] |
| IRC-1 (BTK PROTAC) | NanoBRET | IC50 (CRBN) | 0.86 µM | [12] |
| RNC-1 (BTK PROTAC) | NanoBRET | IC50 (CRBN) | 1.69 µM | [12] |
Table 4: Representative Cellular Data for PROTAC-Mediated Degradation
| PROTAC | Target | Linker Type | Cell Line | DC50 | Dmax | Reference |
| ARV-825 | BRD4 | PEG | Jurkat | <1 nM | >95% | [15] |
| SHP2 Degrader 11 | SHP2 | PEG | - | 6.02 nM | - | [18] |
| BTK Degrader (Thalidomide-PEG13) | BTK | PEG | - | 0.8 nM | ~95% | [19] |
| IDO1 Degrader-1 | IDO1 | Pomalidomide-based | HeLa | 2.84 µM | 93% | [16] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of results. Below are outlines for key experimental protocols.
NanoBRET™ Target Engagement Assay
Protocol Outline:
-
Cell Culture and Transfection: Culture HEK293T cells and transfect them with a vector encoding for a NanoLuc®-CRBN fusion protein.
-
Cell Seeding: Seed the transfected cells into 96-well white-bottom plates.
-
Compound Addition: Prepare serial dilutions of the test PROTAC and add them to the cells.
-
Tracer Addition: Add a cell-permeable fluorescent tracer that binds to CRBN.
-
Substrate Addition: Add the Nano-Glo® Live Cell Substrate.
-
Signal Detection: Measure the luminescence at the donor and acceptor wavelengths using a plate reader.
-
Data Analysis: Calculate the BRET ratio and plot it against the PROTAC concentration to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
Protocol Outline:
-
Cell Culture and Treatment: Culture cells and treat them with the PROTAC or vehicle control.
-
Heating: Heat the cell suspensions or lysates to a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to pellet aggregated proteins.
-
Quantification of Soluble CRBN: Collect the supernatant and quantify the amount of soluble CRBN using Western Blot, AlphaLISA, or mass spectrometry.
-
Data Analysis: Plot the percentage of soluble CRBN against the temperature to generate a melting curve. A shift in the melting temperature (ΔTm) in the presence of the PROTAC indicates target engagement.[13][14]
Fluorescence Polarization (FP) Assay
Protocol Outline:
-
Reagent Preparation: Prepare solutions of purified recombinant CRBN/DDB1 complex, a fluorescently labeled thalidomide analog (tracer), and serial dilutions of the test PROTAC.
-
Assay Setup: In a black microplate, combine the CRBN/DDB1 complex, the tracer, and the PROTAC dilutions.
-
Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader.
-
Data Analysis: Plot the fluorescence polarization values against the PROTAC concentration to determine the IC50, from which the Ki can be calculated.[7][20]
Isothermal Titration Calorimetry (ITC)
Protocol Outline:
-
Sample Preparation: Prepare solutions of purified recombinant CRBN protein and the PROTAC in a matched buffer.
-
Instrument Setup: Load the CRBN solution into the sample cell and the PROTAC solution into the titration syringe of the ITC instrument.
-
Titration: Perform a series of injections of the PROTAC into the CRBN solution while measuring the heat changes.
-
Data Analysis: Integrate the heat pulses and fit the data to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[9][10]
Quantitative Proteomics (TMT-based)
References
- 1. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 2. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resources.revvity.com [resources.revvity.com]
- 4. Unraveling the Engagement of Kinases to CRBN Through a Shared Structural Motif to Optimize PROTACs Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tainstruments.com [tainstruments.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. pelagobio.com [pelagobio.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Assay in Summary_ki [bdb99.ucsd.edu]
comparative analysis of different PROTAC linkers (PEG vs. alkyl vs. piperazine)
This guide provides an objective comparison of common linker types used in Proteolysis-Targeting Chimeras (PROTACs)—Polyethylene Glycol (PEG), alkyl, and piperazine-based rigid linkers. It is supported by experimental data to aid in the rational design of next-generation protein degraders.
The Crucial Role of the Linker in PROTAC Efficacy
Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that eliminate disease-causing proteins by hijacking the cell's ubiquitin-proteasome system.[1][2] A PROTAC consists of three components: a ligand that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][][5] The linker is not merely a spacer but a critical component that profoundly influences the PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1][6] Its length, composition, and rigidity dictate the formation and stability of the essential ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of successful protein degradation.[2][7][8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 5. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Researcher's Guide to Validating Target Protein Degradation: Mass Spectrometry vs. Alternative Methods
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of mass spectrometry-based proteomics with other common techniques for validating target protein degradation. This guide includes a detailed examination of experimental methodologies, a summary of quantitative data, and visual representations of key processes to facilitate a comprehensive understanding of the available tools for characterizing novel protein degraders.
The advent of targeted protein degradation (TPD) as a therapeutic modality, utilizing molecules like proteolysis-targeting chimeras (PROTACs) and molecular glues, has necessitated robust and quantitative methods to validate the on-target efficacy and selectivity of these novel compounds. While traditional methods like Western blotting have long been the standard for assessing protein abundance, mass spectrometry (MS)-based proteomics has emerged as a powerful, unbiased, and high-throughput alternative. This guide will delve into a comparative analysis of these techniques, providing the necessary information to make informed decisions for your research.
Quantitative Comparison of Validation Methods
The efficacy of a protein degrader is primarily assessed by two key parameters: the half-maximal degradation concentration (DC50), which represents the potency of the degrader, and the maximum level of degradation (Dmax), indicating the degradation efficacy. The following tables summarize the performance of mass spectrometry in comparison to other widely used validation techniques.
| Method | Key Advantages | Key Disadvantages | Typical Throughput | Quantitative Capability |
| Mass Spectrometry (MS) | Unbiased, proteome-wide analysis; High sensitivity and specificity; Can identify off-target effects; Provides absolute or relative quantification.[1][2] | Complex sample preparation and data analysis; Higher cost of instrumentation and reagents; Lower throughput for targeted analysis compared to some immunoassays. | Medium to High | Highly quantitative |
| Western Blotting | Widely accessible and established technique; Provides qualitative and semi-quantitative data; Relatively inexpensive. | Low throughput; Semi-quantitative nature can lead to variability; Dependent on antibody specificity and quality.[3] | Low | Semi-quantitative |
| HiBiT/NanoBRET Assays | High-throughput; Real-time, live-cell measurements; Highly sensitive and quantitative.[4][5] | Requires genetic modification of the target protein (tagging); Potential for artifacts from protein tagging; Indirect measurement of protein levels.[5] | High | Highly quantitative |
| ELISA/In-Cell Western | High-throughput; Quantitative; No need for genetic modification. | Dependent on antibody availability and specificity; Can have a limited dynamic range; Prone to antibody cross-reactivity. | High | Quantitative |
Performance Metrics: DC50 and Dmax Comparison
| PROTAC | Target Protein | Cell Line | Method | DC50 (nM) | Dmax (%) | Reference |
| MZ1 | BRD4 | H661, H838 | Western Blot | 8, 23 | >90 | [6] |
| ARV-771 | BRD2/3/4 | CRPC | Western Blot | <1, <5 | Not Reported | [6] |
| ARV-825 | BRD4 | 22RV1 | Western Blot | 0.57 | Not Reported | [6] |
| dBET1 | BRD3 | Jurkat | Western Blot | ~100 | ~75 | [7] |
| BETd24-6 | BRD3 | Jurkat | Western Blot | ~30 | >90 | [7] |
| Compound 7 | HDAC1 | HCT116 | Western Blot | 910 | ~60 | [8] |
| Compound 9 | HDAC1 | HCT116 | Western Blot | 550 | ~70 | [8] |
| Compound 22 | HDAC3 | HCT116 | Western Blot | 440 | 77 | [8] |
| MZ1 | HiBiT-BRD4 | HEK293 | HiBiT Assay | ~10 | >90 | [4][9] |
| CC-885 | HiBiT-GSPT1 | - | HiBiT Assay | - | >90 | [5] |
Disclaimer: The data in this table is aggregated from multiple sources and not from a single head-to-head comparative study. Direct comparisons of potency and efficacy should ideally be performed within the same experiment.
Experimental Protocols
Mass Spectrometry-Based Proteomics for Target Protein Degradation
This protocol outlines a general workflow for quantitative proteomics using Tandem Mass Tag (TMT) labeling to assess changes in protein abundance following treatment with a degrader.
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density to ensure they are in the logarithmic growth phase during treatment.
-
Treat cells with a range of degrader concentrations and a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 4, 8, 12, 24 hours).
2. Cell Lysis and Protein Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
3. Protein Digestion:
-
Take a standardized amount of protein (e.g., 100 µg) from each sample.
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide (B48618) (IAA).
-
Digest proteins into peptides overnight using trypsin.
4. Tandem Mass Tag (TMT) Labeling:
-
Label the peptide digests from each condition with a specific TMT isobaric tag according to the manufacturer's instructions.[10]
-
Quench the labeling reaction and combine the labeled samples.
5. Peptide Fractionation and Desalting:
-
Desalt the combined peptide mixture using a C18 solid-phase extraction (SPE) cartridge.
-
For complex samples, perform high-pH reversed-phase fractionation to increase proteome coverage.
6. LC-MS/MS Analysis:
-
Analyze the peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.
7. Data Analysis:
-
Process the raw MS data using a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
-
Normalize the data and perform statistical analysis to identify proteins with significantly altered abundance in the degrader-treated samples compared to the control.
-
Calculate the Log2 fold change for each protein to determine the extent of degradation.
Western Blotting for Protein Degradation
1. Cell Culture and Lysis:
-
Follow the same cell culture and treatment protocol as for mass spectrometry.
-
Lyse cells in RIPA buffer with protease inhibitors.
2. Protein Quantification and Sample Preparation:
-
Determine protein concentration using a BCA assay.
-
Normalize protein concentrations for all samples and prepare lysates with Laemmli sample buffer.
3. SDS-PAGE and Protein Transfer:
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
4. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
5. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).
Mandatory Visualizations
Here are the diagrams for the described signaling pathways and experimental workflows, created using the DOT language.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Mass spectrometry experimental workflow.
Caption: Comparison of validation methods.
References
- 1. benchchem.com [benchchem.com]
- 2. Protein Degrader [proteomics.com]
- 3. selvita.com [selvita.com]
- 4. Target Degradation [worldwide.promega.com]
- 5. promegaconnections.com [promegaconnections.com]
- 6. benchchem.com [benchchem.com]
- 7. lifesensors.com [lifesensors.com]
- 8. researchgate.net [researchgate.net]
- 9. promega.com [promega.com]
- 10. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Boc-Protected Linkers in PROTACs: Gauging Efficacy in Targeted Protein Degradation
For researchers, scientists, and drug development professionals, the design of effective Proteolysis Targeting Chimeras (PROTACs) is a multifaceted challenge where the linker component plays a pivotal role. The strategic incorporation of Boc-protected linkers not only facilitates modular synthesis but also significantly influences the efficacy of the final PROTAC molecule. This guide provides a comparative analysis of different Boc-protected linkers, supported by experimental data and detailed protocols to aid in the rational design of next-generation protein degraders.
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker, once considered a passive spacer, is now recognized as a critical determinant of PROTAC efficacy, influencing the formation of a productive ternary complex between the POI and the E3 ligase, as well as impacting the overall physicochemical properties of the molecule.[][2]
The use of tert-butyloxycarbonyl (Boc) protecting groups on amine-containing linkers is a common strategy in PROTAC synthesis. This approach allows for a modular and controlled assembly of the PROTAC molecule, enabling the late-stage introduction of the protein-of-interest (POI) ligand or the E3 ligase ligand after the linker has been attached to the other binding element. The Boc group can be readily removed under acidic conditions, revealing a reactive amine for subsequent coupling reactions.[2]
The Crucial Role of the Linker in PROTAC Function
The linker is not merely a tether but a critical modulator of a PROTAC's biological activity. Its length, composition, rigidity, and attachment points collectively influence the stability and geometry of the ternary complex, which in turn dictates the efficiency of target ubiquitination and subsequent degradation.[3]
Comparative Analysis of Boc-Protected Linkers
While direct head-to-head comparative studies focusing solely on the type of Boc-protected linker are still emerging, the choice of the underlying linker scaffold that is protected by the Boc group has a profound impact on the final PROTAC's performance. The most common Boc-protected linkers fall into several categories, including those based on polyethylene (B3416737) glycol (PEG), alkyl chains, and more rigid structures like piperazine (B1678402).
Unfortunately, a lack of publicly available, direct comparative studies that systematically vary the type of Boc-protected linker while keeping the warhead and E3 ligase ligand constant prevents the creation of a detailed quantitative comparison table of their efficacies (DC50 and Dmax). The following sections will, therefore, discuss the general characteristics of these linker types and their impact on PROTAC performance, supported by broader experimental context.
Boc-Protected PEG Linkers
Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their ability to enhance the solubility and cell permeability of the resulting molecule. The hydrophilic nature of the PEG chain can improve the overall pharmacokinetic properties of the PROTAC. Boc-protected amine-terminated PEG linkers are commercially available in various lengths, allowing for systematic optimization of the linker length.
Boc-Protected Alkyl Linkers
Alkyl chains offer a more hydrophobic and flexible linker option. Varying the length of the alkyl chain can significantly impact the geometry of the ternary complex and, consequently, the degradation efficiency. Boc-protected diaminoalkanes are common building blocks for introducing these types of linkers. While potentially improving cell membrane permeability due to increased lipophilicity, very long or greasy alkyl linkers can sometimes lead to reduced solubility and non-specific binding.[]
Boc-Protected Rigid Linkers (e.g., Piperazine)
Rigid linkers, such as those containing piperazine or other cyclic structures, can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation. This can lead to an entropic advantage in binding compared to highly flexible linkers. N-Boc-piperazine is a readily available building block for incorporating this semi-rigid linker. The piperazine moiety can also improve solubility and other physicochemical properties.[4]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the evaluation and comparison of PROTAC efficacy. Below are methodologies for key assays.
Synthesis of PROTACs using Boc-Protected Linkers
A common synthetic route for PROTACs involves the use of a Boc-protected amine linker. The following is a generalized scheme:
-
Coupling of the first ligand: The E3 ligase ligand or the POI ligand, containing a suitable reactive handle (e.g., a carboxylic acid), is coupled to one end of the Boc-protected linker.
-
Boc deprotection: The Boc protecting group is removed, typically using an acid such as trifluoroacetic acid (TFA), to expose the terminal amine of the linker.
-
Coupling of the second ligand: The second ligand (POI or E3 ligase ligand) is then coupled to the newly exposed amine to complete the PROTAC synthesis.
A more detailed solid-phase synthesis protocol is provided in the supplementary information.
Western Blot for Protein Degradation Assessment
Western blotting is the gold standard for quantifying the degradation of a target protein. This method allows for the determination of the DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achieved).
Materials:
-
Cell line expressing the target protein
-
PROTAC compounds
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells and treat with a serial dilution of the PROTAC compounds for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash the membrane and incubate with the secondary antibody.
-
Detect the protein bands using an ECL substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control and plot the data to determine DC50 and Dmax values.
Ternary Complex Formation Assays
Several biophysical techniques can be used to characterize the formation and stability of the POI-PROTAC-E3 ligase ternary complex. These assays are crucial for understanding the mechanism of action of a PROTAC and for optimizing the linker design.
-
Surface Plasmon Resonance (SPR): SPR can be used to measure the binding kinetics and affinity of the binary and ternary complexes, providing insights into the cooperativity of ternary complex formation.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters of the binary and ternary complex formation.
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): This is a bead-based immunoassay that can be used to detect the formation of the ternary complex in a high-throughput format.
Visualizing Key Processes
To better understand the mechanisms and workflows involved in evaluating Boc-protected linkers in PROTACs, the following diagrams are provided.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A comprehensive workflow for evaluating PROTAC linker efficiency.
References
A Comparative Guide to In Vitro and In Vivo Models for Testing Thalidomide PROTACs
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized drug discovery by enabling the targeted degradation of previously "undruggable" proteins.[1] Thalidomide (B1683933) and its derivatives (immunomodulatory drugs or IMiDs) are frequently used as E3 ligase recruiters in PROTAC design, hijacking the Cereblon (CRBN) E3 ubiquitin ligase complex to tag a protein of interest (POI) for destruction by the proteasome.[2][3][] Evaluating the efficacy and safety of these thalidomide-based PROTACs requires a multi-faceted approach, employing both in vitro and in vivo models. Each system offers unique advantages and limitations, and understanding their interplay is crucial for advancing a PROTAC candidate from the bench to the clinic.
This guide provides an objective comparison of in vitro and in vivo models for testing thalidomide PROTACs, supported by experimental data and detailed protocols to aid in experimental design and data interpretation.
Mechanism of Action: Thalidomide PROTACs
Thalidomide-based PROTACs are heterobifunctional molecules composed of a ligand for the POI, a ligand for CRBN (e.g., thalidomide, pomalidomide), and a connecting linker.[5] By simultaneously binding to the POI and CRBN, the PROTAC induces the formation of a ternary complex.[1][5] This proximity brings the POI close to the CRL4^CRBN^ E3 ligase machinery, facilitating the transfer of ubiquitin from an E2 conjugating enzyme to the POI.[6] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to act catalytically.[5][7]
References
Validating the Specificity of a New Thalidomide-Based Degrader: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of thalidomide-based degraders, including Proteolysis Targeting Chimeras (PROTACs) and molecular glues, represents a paradigm shift in therapeutic intervention. By hijacking the body's own ubiquitin-proteasome system, these molecules can selectively eliminate disease-causing proteins. However, the clinical success of these degraders is contingent on their specificity. Off-target protein degradation can lead to unforeseen toxicity and diminished therapeutic efficacy. This guide provides a comparative framework for validating the specificity of a novel thalidomide-based degrader, "Degrader-X," against established alternatives, supported by key experimental data and detailed protocols.
The Criticality of Specificity in Thalidomide-Based Degraders
Thalidomide (B1683933) and its derivatives, known as immunomodulatory drugs (IMiDs), function by binding to the E3 ubiquitin ligase Cereblon (CRBN).[1][2][3] This binding event alters CRBN's substrate specificity, leading to the ubiquitination and subsequent degradation of "neo-substrates" that are not its natural targets.[3][4][5] While some neo-substrates, like IKZF1 and IKZF3, are therapeutically relevant in certain cancers, others, such as SALL4, have been linked to the teratogenic effects of thalidomide.[2][3] Therefore, a rigorous assessment of a new degrader's specificity is paramount to ensure it selectively degrades the intended protein of interest (POI) while minimizing off-target effects.
A comprehensive validation strategy should employ a combination of unbiased, proteome-wide analyses and targeted, orthogonal methods to build a robust specificity profile for a novel degrader.
Comparative Analysis of Degrader Specificity
To illustrate the validation process, this guide will compare the hypothetical performance of "Degrader-X" against a well-characterized, hypothetical BRD4-degrading PROTAC, "Reference-PROTAC-1." Both utilize a thalidomide-based moiety for CRBN recruitment.
Table 1: Proteome-Wide Specificity Profile (TMT-based Quantitative Proteomics)
Tandem Mass Tag (TMT)-based quantitative proteomics offers a global, unbiased view of protein abundance changes following degrader treatment, enabling the simultaneous identification of on-target and off-target effects.[6][7]
| Protein | Degrader-X (100 nM, 6h) Fold Change vs. DMSO | Reference-PROTAC-1 (100 nM, 6h) Fold Change vs. DMSO | Function |
| On-Target | |||
| BRD4 | -1.8 | -1.7 | Target Protein of Interest |
| Known CRBN Neo-substrates | |||
| IKZF1 | -0.2 | -1.2 | Transcription Factor |
| IKZF3 | -0.1 | -1.1 | Transcription Factor |
| SALL4 | -0.1 | -0.8 | Transcription Factor |
| Potential Off-Targets | |||
| Protein Y | -0.3 | -0.4 | Kinase |
| Protein Z | -1.1 | -0.2 | Zinc Finger Protein |
Data is illustrative and representative of typical results.
Table 2: Target Engagement and Degradation Parameters
Orthogonal methods are crucial for confirming proteomics findings and determining key degradation parameters like DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).[6]
| Parameter | Degrader-X | Reference-PROTAC-1 | Method |
| Target Engagement (BRD4) | |||
| CETSA Shift (°C) | +4.2 | +3.8 | Cellular Thermal Shift Assay |
| Degradation Potency (BRD4) | |||
| DC50 (nM) | 15 | 25 | Western Blot |
| Dmax (%) | >95 | >90 | Western Blot |
| CRBN Engagement | |||
| CETSA Shift (°C) | +5.1 | +4.9 | Cellular Thermal Shift Assay |
Data is illustrative and representative of typical results.
Key Experimental Methodologies
A multi-pronged approach is essential for robustly validating degrader specificity. Below are detailed protocols for key experiments.
Proteomics-Based Specificity Profiling
Global proteomics is a powerful tool for identifying both intended and unintended protein degradation events.[7][8]
Experimental Workflow for TMT-based Quantitative Proteomics
Caption: Workflow for TMT-based quantitative proteomics to assess degrader specificity.
Protocol:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., HeLa, HEK293T) to 70-80% confluency. Treat cells with various concentrations of the new degrader, a reference compound, and a vehicle control (e.g., DMSO) for a defined period (e.g., 6, 12, or 24 hours).
-
Protein Extraction and Digestion: Harvest and lyse the cells. Quantify the protein concentration. Reduce disulfide bonds, alkylate cysteine residues, and digest the proteins into peptides using trypsin.
-
TMT Labeling and Mass Spectrometry: Label the peptide samples with Tandem Mass Tags (TMT). Pool the labeled samples and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw data to identify and quantify proteins. Compare the protein abundance between the degrader-treated and control samples to identify significantly downregulated proteins.
Orthogonal Validation and Mechanistic Studies
It is crucial to validate proteomics data with more traditional, targeted techniques and to confirm the mechanism of action.
Logical Flow for Validating Specificity
Caption: A logical workflow for the comprehensive validation of a new degrader's specificity.
1. Western Blot for On-Target Degradation
-
Objective: To confirm the dose- and time-dependent degradation of the protein of interest (POI).[1]
-
Methodology:
-
Treat cells with increasing concentrations of the degrader for a fixed time point, and with a fixed concentration for various time points.
-
Lyse the cells and separate the proteins via SDS-PAGE.
-
Transfer the proteins to a membrane and probe with a primary antibody specific to the POI.
-
Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Quantify the band intensities to determine DC50 and Dmax values.[6]
-
2. Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm direct binding of the degrader to the POI and CRBN in a cellular context.[9][10]
-
Methodology:
-
Treat intact cells with the degrader or a vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Separate the soluble and aggregated protein fractions.
-
Analyze the amount of soluble target protein (POI and CRBN) remaining at each temperature by Western blot or other detection methods. A positive thermal shift indicates target engagement.[11][12][13]
-
3. Proteasome and CRBN Dependence Assays
-
Objective: To confirm that the degradation is dependent on the proteasome and CRBN.[1]
-
Methodology:
-
Proteasome Inhibition: Pre-treat cells with a proteasome inhibitor (e.g., MG132) before adding the degrader. Degradation of the POI should be rescued.
-
CRBN Knockdown/Knockout: Use siRNA or CRISPR to reduce or eliminate CRBN expression. The degrader should not be able to induce degradation of the POI in these cells.
-
4. Inactive Control Experiments
-
Objective: To demonstrate that the degradation is dependent on the specific engagement of both the POI and CRBN by the degrader.
-
Methodology: Synthesize and test inactive versions of the degrader, such as an epimer of the thalidomide moiety that does not bind CRBN, or a version with a mutated POI-binding ligand. These controls should not induce degradation.
Signaling Pathway Considerations
Thalidomide-based degraders act by inducing the formation of a ternary complex between the POI and the CRBN E3 ligase, leading to ubiquitination and proteasomal degradation.
Mechanism of Action of a Thalidomide-Based Degrader
Caption: The mechanism of action for a thalidomide-based targeted protein degrader.
Conclusion
Validating the specificity of a novel thalidomide-based degrader is a multifaceted process that requires a combination of cutting-edge and established techniques. The inherent activity of the thalidomide moiety necessitates a thorough investigation of potential off-target effects, particularly the degradation of known neo-substrates.[4] By employing an integrated strategy of proteome-wide analysis, orthogonal validation, and mechanistic studies, researchers can build a comprehensive specificity profile. This rigorous evaluation is essential for identifying promising degrader candidates with a favorable therapeutic window, ultimately paving the way for the development of safer and more effective targeted protein degradation therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
- 3. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. biorxiv.org [biorxiv.org]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. labhoo.com [labhoo.com]
- 10. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. | Semantic Scholar [semanticscholar.org]
The Hook Effect in PROTACs: A Comparative Study of Design Strategies
A deep dive into how the design of Proteolysis Targeting Chimeras (PROTACs) can influence the hook effect, a phenomenon critical to their therapeutic efficacy. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of different PROTAC designs, supported by experimental data and detailed protocols.
The "hook effect" is a paradoxical phenomenon observed in PROTAC-mediated protein degradation, where an increase in PROTAC concentration beyond an optimal point leads to a decrease in degradation efficiency.[1][2] This results in a bell-shaped dose-response curve, which can complicate the interpretation of experimental results and hinder the development of effective therapeutics.[2] The underlying cause of the hook effect is the formation of non-productive binary complexes between the PROTAC and either the target protein or the E3 ligase at high concentrations, which compete with the formation of the productive ternary complex required for protein degradation.[2][3]
This guide explores how different PROTAC design elements—specifically the linker, the E3 ligase ligand, and the overall valency—can be modulated to mitigate the hook effect and enhance protein degradation.
Impact of PROTAC Design on the Hook Effect: A Comparative Analysis
The design of a PROTAC molecule is a critical determinant of its efficacy and its susceptibility to the hook effect. Key components that can be optimized include the linker, the E3 ligase ligand, and the warhead that binds the protein of interest (POI).
Linker Design: Length and Composition Matter
The linker component of a PROTAC plays a crucial role in the stability and geometry of the ternary complex.[4] Its length, composition, and attachment points can significantly influence the cooperativity of the ternary complex, thereby affecting the magnitude of the hook effect.[5]
A well-designed linker facilitates favorable protein-protein interactions between the target and the E3 ligase, leading to positive cooperativity and a more stable ternary complex.[4][5] This enhanced stability can overcome the formation of unproductive binary complexes, even at higher PROTAC concentrations.[5] For instance, studies on an Estrogen Receptor (ER) targeting PROTAC demonstrated that a 16-atom PEG linker enhanced degradation activity.[2]
| PROTAC Design Element | Modification | Impact on Hook Effect | Rationale |
| Linker | PROTAC A-1: Short Alkyl Linker (8 atoms) | Pronounced Hook Effect | Steric hindrance may prevent optimal ternary complex formation, favoring binary complexes at lower concentrations.[6] |
| PROTAC A-2: Optimal PEG Linker (16 atoms) | Mitigated Hook Effect | Provides the necessary flexibility and distance to facilitate stable ternary complex formation and positive cooperativity.[2][6] | |
| PROTAC A-3: Long Alkyl Linker (24 atoms) | Moderate Hook Effect | Excessive length and flexibility can lead to less stable ternary complexes and may not effectively prevent the formation of binary complexes.[6] | |
| E3 Ligase Ligand | PROTAC B-1: Standard VHL Ligand | Moderate Hook Effect | The intrinsic binding affinity and cellular abundance of the E3 ligase influence the equilibrium between binary and ternary complexes. |
| PROTAC B-2: High-Affinity CRBN Ligand | Mitigated Hook Effect | A higher affinity ligand for a highly expressed E3 ligase can shift the equilibrium towards the formation of the ternary complex.[7] | |
| Valency | PROTAC C-1: Bivalent (Standard) | Pronounced Hook Effect | Susceptible to the formation of 1:1 binary complexes with both the target and E3 ligase. |
| PROTAC C-2: Trivalent | Potentially Mitigated Hook Effect | Can enhance avidity and promote the formation of more stable, higher-order complexes, though this effect can be cell-type specific.[8][9] |
Experimental Protocols
To quantitatively assess the hook effect and the efficacy of different PROTAC designs, a combination of cellular and biophysical assays is essential.
Protocol 1: Dose-Response Analysis of Target Protein Degradation by Western Blot
This protocol allows for the visualization of the hook effect by measuring the levels of a target protein across a wide range of PROTAC concentrations.
Materials:
-
Cell line expressing the target protein and relevant E3 ligase
-
PROTACs of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTACs, typically ranging from picomolar to high micromolar concentrations, for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay.
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody for the target protein overnight at 4°C.
-
Incubate with the primary antibody for the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and visualize the bands.
-
-
Data Analysis: Quantify the band intensities. Normalize the target protein signal to the loading control. Plot the normalized protein levels against the log of the PROTAC concentration to generate a dose-response curve and identify the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Protocol 2: Ternary Complex Formation Assessment by AlphaLISA
This biophysical assay directly measures the formation of the ternary complex in a cell-free system.
Materials:
-
Purified, tagged target protein (e.g., His-tagged)
-
Purified, tagged E3 ligase complex (e.g., GST-tagged)
-
PROTACs of interest
-
AlphaLISA acceptor beads (e.g., anti-His)
-
AlphaLISA donor beads (e.g., anti-GST)
-
Assay buffer
-
384-well microplate
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the PROTACs in assay buffer. Prepare solutions of the tagged target protein and E3 ligase.
-
Assay Setup: In a 384-well plate, add the target protein, E3 ligase, and PROTAC dilutions. Include controls lacking one or more components.
-
Incubation: Incubate the plate to allow for ternary complex formation.
-
Bead Addition: Add the AlphaLISA acceptor and donor beads.
-
Incubation in the Dark: Incubate the plate in the dark to allow for bead-protein binding.
-
Signal Detection: Read the plate on an AlphaLISA-compatible plate reader.
-
Data Analysis: An increased AlphaLISA signal indicates the formation of the ternary complex. Plot the signal against the PROTAC concentration.
Visualizing the Mechanisms
To better understand the processes underlying the hook effect and the strategies to mitigate it, the following diagrams illustrate the key concepts.
Figure 1. Mechanism of PROTAC-mediated protein degradation at optimal concentrations.
Figure 2. Formation of non-productive binary complexes at high PROTAC concentrations, leading to the hook effect.
Figure 3. A typical experimental workflow for the comparative study of the hook effect with different PROTAC designs.
By systematically evaluating the impact of different design elements on the hook effect, researchers can develop more potent and effective PROTAC-based therapeutics with improved clinical potential.
References
Bridging the Gap: Validating Computational Models of PROTACs with Experimental Findings
A Comparative Guide for Researchers in Drug Discovery
The development of Proteolysis-Targeting Chimeras (PROTACs) represents a paradigm shift in therapeutic intervention, moving from protein inhibition to targeted protein degradation. This evolution has been significantly accelerated by the integration of computational modeling, which offers a predictive lens into the complex dynamics of PROTAC-induced ternary complex formation and subsequent degradation. However, the predictive power of these in silico models is only as robust as their validation through rigorous experimental data. This guide provides a comparative overview of computational modeling approaches and the experimental techniques used to validate their findings, offering a comprehensive resource for researchers, scientists, and drug development professionals.
Comparing Computational Approaches for PROTAC Modeling
The rational design of effective PROTACs hinges on understanding the formation and stability of the ternary complex, consisting of the target protein (POI), the PROTAC molecule, and an E3 ligase.[1] Various computational methods have been developed to model this interaction, each with its own strengths and limitations.
Ternary Complex Structure Prediction
Accurate prediction of the three-dimensional structure of the ternary complex is a cornerstone of computational PROTAC design. Several tools are available, with their performance often benchmarked against crystallographically resolved structures.
| Computational Model | Key Features | Performance Metrics (DockQ Score) | Reference |
| PRosettaC | Leverages chemically defined anchor points for geometrically accurate models.[2] | Shows a broader distribution and slightly higher frequencies in mid-to-high score bins compared to AlphaFold3 in some systems.[3] | [2] |
| AlphaFold3 | Utilizes a deep learning approach for protein structure prediction. Performance can be influenced by accessory proteins.[2] | Performance can be inflated by accessory proteins; may not always accurately reflect degrader-specific binding.[2][3] | [2] |
| DegraderTCM | A computationally less intensive method for modeling PROTAC-mediated ternary complexes.[4] | Provides sound results in a shorter time frame, suitable for initial stages of PROTAC design.[4] | [4] |
| High-Accuracy Prediction Method | Employs a "silent" convolution term in protein-protein docking to filter for poses with acceptable linker conformations.[5] | Large consensus clusters of models show high predictive accuracy.[5][6] | [5][6] |
DockQ is a score that quantifies the quality of a protein-protein dock, with a value closer to 1 indicating a more accurate model.
Degradation Activity Prediction
Beyond structural modeling, machine learning and deep learning models have emerged to predict the degradation efficacy of PROTACs, often using parameters like DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).
| Predictive Model | Model Type | Key Features | Performance Metrics | Reference |
| DeepPROTACs | Deep Neural Network | Predicts degradation capacity based on the structures of the target protein and E3 ligase.[7] | Accuracy: ~78%, AUROC: ~0.85[7] | [7] |
| DegradeMaster | Semi-supervised E(3)-equivariant Graph Neural Network | Incorporates 3D geometric information and can learn from unlabeled data.[8][9] | Outperforms previous models with significant improvements in AUROC (up to 10.5%).[9][10] Achieves high accuracy in case studies (e.g., 88.33% for VZ185 candidates).[9] | [8][9][10] |
| Machine Learning Toolkit | Ensemble of models | Leverages curated open-source data and considers both DC50 and Dmax for prediction.[11] | Top test accuracy of 80.8% and a ROC-AUC of 0.865.[11] | [11] |
Experimental Protocols for Validating Computational Predictions
Experimental validation is crucial to confirm the predictions generated by computational models. A variety of in vitro and cellular assays are employed to assess PROTAC-induced protein degradation.
Western Blotting for Protein Degradation
A cornerstone technique to quantify the reduction in target protein levels.
Principle: This method separates proteins by size using gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect and quantify the protein of interest.[1]
Detailed Protocol:
-
Cell Culture and Treatment:
-
Seed a human cancer cell line expressing the target protein (e.g., BRD4 in THP-1 cells) in 6-well plates to achieve 70-80% confluency at the time of harvest.[12]
-
Treat cells with a range of PROTAC concentrations (e.g., 0, 10, 50, 100, 500 nM, 1 µM) for a defined time course (e.g., 4, 8, 16, 24 hours).[12] Include a vehicle control (e.g., DMSO) and a non-degrading inhibitor as a negative control.[12]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.[12]
-
Lyse the cells using an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[1]
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the protein.[12]
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.[12]
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration for all samples.[1]
-
Denature the proteins by boiling in Laemmli sample buffer.[1]
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate them by electrophoresis.[12]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]
-
-
Immunoblotting and Detection:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.[12]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[12] A loading control antibody (e.g., anti-GAPDH) should also be used.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detect the signal using a chemiluminescent substrate and an imaging system.[1]
-
-
Data Analysis:
HiBiT/NanoBRET Assay for Real-Time Degradation Monitoring
A sensitive, luminescence-based method for monitoring protein degradation in live cells.
Principle: This technology utilizes a small 11-amino-acid peptide tag (HiBiT) that is knocked into the endogenous locus of the target protein. When the LgBiT subunit is provided, a functional NanoLuc luciferase is formed. The resulting luminescence is proportional to the amount of HiBiT-tagged protein, allowing for real-time quantification of protein levels.[13]
Detailed Protocol:
-
Cell Line Generation and Culture:
-
Use CRISPR/Cas9 to insert the HiBiT tag at the N- or C-terminus of the gene of interest in a cell line that stably expresses LgBiT.[14]
-
Culture the engineered cells in the appropriate medium.
-
-
Assay Preparation:
-
PROTAC Treatment and Kinetic Measurement:
-
Prepare a serial dilution of the PROTAC compound.
-
Add the PROTAC to the wells.
-
Measure the luminescence kinetically over a desired time course (e.g., 24 hours) using a luminometer.[13]
-
-
Data Analysis:
-
Normalize the luminescence signal to a vehicle control.
-
Plot the data to generate dose-response and time-course curves.
-
From these curves, quantitative degradation parameters such as DC50, Dmax, and degradation rate can be determined.[13]
-
Mass Spectrometry for Global Proteomic Analysis
An unbiased approach to confirm on-target degradation and identify potential off-target effects.
Principle: Mass spectrometry (MS)-based proteomics identifies and quantifies thousands of proteins in a cell lysate, providing a global view of the proteome's response to PROTAC treatment.[16]
Detailed Protocol:
-
Sample Preparation:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Data Analysis:
-
Use specialized software to identify the proteins and quantify the changes in their abundance following PROTAC treatment.
-
Identify proteins that are significantly downregulated to confirm on-target activity and reveal any off-target degradation.
-
Visualizing the Path to Degradation: Signaling Pathways and Workflows
Understanding the mechanism of action and the experimental processes for validation can be clarified through visual diagrams.
Caption: PROTAC Mechanism of Action.
References
- 1. benchchem.com [benchchem.com]
- 2. Benchmarking the Builders: A Comparative Analysis of PRosettaC and AlphaFold3 for Predicting PROTAC Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DegraderTCM: A Computationally Sparing Approach for Predicting Ternary Degradation Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High accuracy prediction of PROTAC complex structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. communities.springernature.com [communities.springernature.com]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. arxiv.org [arxiv.org]
- 12. benchchem.com [benchchem.com]
- 13. pl.promega.com [pl.promega.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. promega.com [promega.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. lcms.cz [lcms.cz]
Safety Operating Guide
Safe Disposal of Thalidomide-piperidine-C2-piperazine-Boc: A Procedural Guide
For Immediate Release
This guide provides essential, step-by-step procedures for the safe handling and disposal of Thalidomide-piperidine-C2-piperazine-Boc, a compound utilized by researchers, scientists, and drug development professionals. Due to the inherent risks associated with its thalidomide-like structure, this compound must be treated as highly potent and hazardous waste. The following protocols are designed to ensure the safety of laboratory personnel and to maintain environmental compliance.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound is publicly available. The following procedures are based on the known hazards of thalidomide (B1683933) analogs (teratogenicity, cytotoxicity) and piperidine/piperazine derivatives.[1][2][3][4][5] Always consult with your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and facilities.[2]
Core Safety Principles and Hazard Assessment
Thalidomide and its derivatives are classified as potent teratogens and are considered cytotoxic.[2][3][4] Therefore, this compound must be handled with extreme caution. All waste generated, including contaminated personal protective equipment (PPE) and labware, is considered hazardous.
| Hazard | Description | Primary Mitigation |
| Teratogenicity | Potential to cause severe birth defects upon exposure during pregnancy.[2][3] | Strict containment, use of appropriate Personal Protective Equipment (PPE). |
| Acute Toxicity | Potential for adverse health effects from short-term exposure. | Avoid generation of dusts or aerosols; handle in a certified chemical fume hood.[3] |
| Environmental Hazard | Potential to harm aquatic life and ecosystems if released.[3] | Dispose of as hazardous chemical waste; do not discard down the drain or in general trash.[3][6][7] |
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE protocol is mandatory when handling this compound in any form.
| Equipment | Specification | Rationale |
| Gloves | Double-gloving with chemical-resistant nitrile gloves is required.[3] | Provides a robust barrier against dermal absorption. The outer glove can be removed if contaminated. |
| Eye Protection | Chemical safety goggles or a face shield must be worn.[1][5] | Protects eyes from splashes or airborne particles. |
| Lab Coat | A dedicated lab coat, preferably disposable, should be worn. | Prevents contamination of personal clothing. |
| Respiratory | A respirator may be necessary if there is a risk of dust or aerosol formation.[1] | Consult your institution's EHS for specific respirator requirements based on handling procedures. |
Step-by-Step Disposal Procedure
The proper disposal of this compound is a multi-step process that prioritizes safety and regulatory compliance.
Experimental Protocol: Waste Collection and Packaging
-
Designated Waste Container :
-
Use a dedicated, leak-proof, and clearly labeled hazardous waste container with a secure screw-on cap.[1]
-
The container must be made of a material compatible with the chemical and any solvents used.
-
Label the container with "Hazardous Waste," the full chemical name "this compound," and appropriate hazard symbols (e.g., toxic, teratogen).[1] Do not use abbreviations or chemical formulas on the primary label.[1]
-
-
Segregation of Waste Streams :
-
Solid Waste : Collect all disposable materials that have come into contact with the compound, including contaminated gloves, weigh boats, pipette tips, and bench paper, in the designated solid waste container.[3][5]
-
Liquid Waste : Collect all solutions containing this compound in a separate, dedicated liquid hazardous waste container.[2][3] Do not mix with other chemical waste streams unless explicitly permitted by your EHS department.[3]
-
Sharps Waste : Needles, syringes, or other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container labeled for cytotoxic waste.[4]
-
-
Container Management :
-
Keep the hazardous waste container securely sealed when not in use.[1]
-
Store the container in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.[1][2] This area should be clearly marked as a hazardous waste accumulation site.[2]
-
Place the primary waste container in secondary containment to prevent spills.[1]
-
Decontamination and Spill Response
-
Work Surfaces : After handling the compound, decontaminate all work surfaces (e.g., fume hood, balance) with a suitable solvent (e.g., 70% ethanol (B145695) or isopropanol), followed by a cleaning agent.[3]
-
Spill Cleanup :
-
Evacuate the area and ensure it is well-ventilated.[1]
-
Wearing appropriate PPE, cover the spill with an absorbent material.[1]
-
Collect the absorbed material and place it in a sealed, labeled hazardous waste container.[1]
-
Decontaminate the spill area with a suitable solvent.[1]
-
Dispose of all contaminated materials as hazardous waste.[1]
-
Final Disposal
-
Documentation : Maintain accurate records of the amount of waste generated and the date of accumulation.[2]
-
Professional Disposal : Arrange for the collection of the hazardous waste by a licensed hazardous waste disposal contractor.[1] This waste will require high-temperature incineration.
Disposal Workflow Diagram
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. Thalidomide-piperazine-Boc | C22H26N4O6 | CID 134413912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-labotrial.com [alfa-labotrial.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Thalidomide-piperazine-Boc, 2222114-64-7 | BroadPharm [broadpharm.com]
- 6. fishersci.com [fishersci.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
